molecular formula C6H7BFNO2 B1275145 5-Amino-2-fluorophenylboronic acid CAS No. 873566-74-6

5-Amino-2-fluorophenylboronic acid

Cat. No.: B1275145
CAS No.: 873566-74-6
M. Wt: 154.94 g/mol
InChI Key: CDZMVORRMKESPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-amino-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMVORRMKESPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405526
Record name 5-AMINO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873566-74-6
Record name 5-AMINO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and expected analytical characterization based on established chemical principles and data from analogous compounds.

Introduction

This compound (CAS RN: 873566-74-6) is an aromatic boronic acid derivative incorporating both an amine and a fluorine substituent.[1] This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of resulting molecules, a desirable feature in drug discovery. The amino group provides a convenient handle for further functionalization or for modulating the compound's physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number873566-74-6[1]
Molecular FormulaC₆H₇BFNO₂[1]
Molecular Weight154.93 g/mol [1]
AppearanceOff-white to light brown solid (Predicted)N/A
Melting PointNot availableN/A
Boiling Point382.1 °C at 760 mmHg (Predicted)[2]
Density1.34 g/cm³ (Predicted)[2]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway Start 5-Bromo-2-fluoroaniline Protected N-(5-Bromo-2-fluorophenyl)acetamide Start->Protected Acetic anhydride, Pyridine Boronate_Ester 2-(5-Acetamido-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Protected->Boronate_Ester 1. n-BuLi, THF, -78 °C 2. Isopropoxy-pinacolborane Final_Product This compound Boronate_Ester->Final_Product HCl (aq), Heat

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on established procedures for analogous transformations.

Step 1: Protection of the Amino Group - Synthesis of N-(5-Bromo-2-fluorophenyl)acetamide

  • Objective: To protect the reactive amino group as an acetamide to prevent interference in the subsequent lithiation step.

  • Procedure:

    • To a stirred solution of 5-bromo-2-fluoroaniline (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(5-bromo-2-fluorophenyl)acetamide.

Step 2: Lithiation and Borylation - Synthesis of 2-(5-Acetamido-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Objective: To introduce the boronic ester functionality at the position of the bromine atom via a lithium-halogen exchange.

  • Procedure:

    • Dissolve N-(5-bromo-2-fluorophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add isopropoxy-pinacolborane (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, 2-(5-acetamido-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be purified by column chromatography on silica gel.

Step 3: Deprotection - Synthesis of this compound

  • Objective: To remove the acetyl protecting group to yield the final product.

  • Procedure:

    • Suspend 2-(5-acetamido-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl).

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and adjust the pH to approximately 7 with a base (e.g., NaOH solution).

    • The product may precipitate from the solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Characterization

Due to the lack of publicly available experimental data, the following characterization information is based on predictions and typical values for similar fluorinated phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.0m3HAromatic protons
~5.5br s2H-NH₂
~8.0br s2H-B(OH)₂

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~160 (d, J ≈ 240 Hz)C-F
~145C-NH₂
~120 - 130Aromatic CH
Not observedC-B

Note: The carbon attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the synthesized compound.

Expected Mass Spectrometry Data (ESI+):

m/zInterpretation
156.0[M+H]⁺
138.0[M+H - H₂O]⁺

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start with 5-Bromo-2-fluoroaniline Protection Protect Amino Group Start->Protection Borylation Lithiation and Borylation Protection->Borylation Deprotection Deprotect to Yield Final Product Borylation->Deprotection Purification Recrystallization or Column Chromatography Deprotection->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity

Caption: Workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and characterization of this compound. While a definitive, published protocol is not currently available, the proposed synthetic route, based on well-established organometallic and protection group chemistry, provides a strong foundation for its successful preparation in a laboratory setting. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The availability of this versatile building block is anticipated to facilitate further advancements in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Amino-2-fluorophenylboronic acid. The information is curated for researchers and professionals in drug development and chemical synthesis, with a focus on clear data presentation, detailed experimental protocols, and logical visualizations to support laboratory work and further research.

Core Physicochemical Properties

This compound is an organoboron compound featuring an aromatic ring substituted with an amino group, a fluorine atom, and a boronic acid moiety. These functional groups dictate its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

Data Summary

PropertyValueSource(s)
Molecular Formula C₆H₇BFNO₂[1][2]
Molecular Weight 154.93 g/mol [1]
Appearance Gray powder[3]
Boiling Point 382.1 °C at 760 mmHg[1][4]
Density 1.34 g/cm³[1]
Melting Point Not available[1]
Solubility Not available. Likely soluble in polar organic solvents like DMSO and methanol; solubility in water is expected to be limited but influenced by pH.
pKa Not available. The pKa of the isomeric 2-Amino-5-fluorobenzeneboronic acid is predicted to be 7.80 ± 0.53, which can serve as a rough estimate.[5] The acidity of arylboronic acids is influenced by substituents on the aromatic ring.[6]
logP Not available.
Purity ≥96%[3]
Storage Conditions Store at 2-8°C or room temperature in a dry, well-ventilated place.[1][7][8] For long-term stability, refrigeration under an inert atmosphere is recommended as boronic acids can be moisture-sensitive.[9]

Chemical Structure and Purity Analysis

The structural arrangement of functional groups is critical to the utility of this compound in chemical synthesis.

G Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 F F C2->F C4 CH C3->C4 C5 C C4->C5 C6 CH C5->C6 NH2 H₂N C5->NH2 C6->C1

Caption: Chemical structure of this compound.

Purity Determination Workflow

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of arylboronic acids. The following diagram outlines a typical workflow for this analytical procedure.

G General Workflow for Purity Analysis by HPLC cluster_hplc prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject Sample separation Chromatographic Separation (e.g., C18 Column) detection Detection (UV-Vis Detector) separation->detection Elution analysis Data Analysis (Peak Integration & Purity Calculation) detection->analysis

Caption: A generalized workflow for determining the purity of an organic compound using HPLC.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the key physicochemical properties of this compound.

3.1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound melts to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Ensure the compound is finely powdered by grinding a small amount with a mortar and pestle.

    • Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is advised).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.[3][7]

3.2. Solubility Determination

  • Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

  • Materials: Test tubes, vortex mixer, analytical balance, volumetric flasks, and a selection of solvents (e.g., water, ethanol, DMSO, acetone, hexane).

  • Procedure (Qualitative):

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

    • Observe if the solid dissolves completely. Classify as soluble, partially soluble, or insoluble.[8]

  • Procedure (Quantitative):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent in a sealed vial.

    • Agitate the solution at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Filter the solution to remove undissolved solid.

    • Dilute a known volume of the filtrate with a suitable solvent.

    • Determine the concentration of the compound in the diluted filtrate using an analytical technique such as UV-Vis spectrophotometry or HPLC.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

3.3. pKa Determination (Potentiometric Titration)

  • Objective: To determine the acid dissociation constant(s) of the compound.

  • Apparatus: pH meter with a combination electrode, automatic titrator or burette, beaker, magnetic stirrer.

  • Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), standardized solution of a strong acid (e.g., 0.1 M HCl), high-purity water (carbonate-free), and an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Procedure:

    • Dissolve an accurately weighed amount of the compound in a known volume of water (or a co-solvent if solubility is low) containing the inert electrolyte.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized base, recording the pH after each incremental addition of titrant.

    • Continue the titration past the equivalence point(s).

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to locate the equivalence point precisely.[10][11]

3.4. logP Determination (Shake-Flask Method)

  • Objective: To determine the octanol-water partition coefficient, a measure of lipophilicity.

  • Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Dissolve a small, accurately weighed amount of the compound in either the water-saturated octanol or the octanol-saturated water, depending on its expected solubility.

    • Add a known volume of this stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

    • Seal the flask and shake it vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium.

    • Separate the two phases, typically by centrifugation to ensure a clean separation.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

References

A Technical Guide to 5-Amino-2-fluorophenylboronic Acid (CAS: 873566-74-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral characteristics, synthesis protocols, and significant applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and drug discovery.

Physicochemical and Spectral Properties

This compound is a substituted arylboronic acid featuring a fluorine atom ortho to the boronic acid group and an amino group in the meta position. These substitutions significantly influence its reactivity and utility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 873566-74-6[1][2][3][4][5]
Molecular Formula C₆H₇BFNO₂[1][3][4]
Molecular Weight 154.93 g/mol [1][3]
IUPAC Name (5-amino-2-fluorophenyl)boronic acid[4]
Boiling Point 382.1 °C at 760 mmHg[1]
Density 1.34 g/cm³[1]
Flash Point 184.9 °C[1]
Storage Temperature 2-8°C[1][2]

Table 2: Predicted Spectral Data

While specific experimental spectra for this compound are not widely published, the following table outlines the expected characteristics based on its molecular structure.

SpectrumExpected Characteristics
¹H NMR Signals in the aromatic region (approx. 6.5-7.5 ppm) showing complex splitting patterns due to proton-proton and proton-fluorine coupling. A broad singlet corresponding to the amino (-NH₂) protons and a broad singlet for the boronic acid (-B(OH)₂) protons.
¹³C NMR Six distinct signals in the aromatic region. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. The carbon bonded to the boron atom will also exhibit a characteristic chemical shift.
¹⁹F NMR A single resonance, likely a multiplet, due to coupling with neighboring aromatic protons.
¹¹B NMR A broad singlet characteristic of a trigonal planar boronic acid, typically in the range of 25-35 ppm.
Mass Spec (MS) Expected molecular ion peak (M+) corresponding to its molecular weight.

Synthesis and Purification

The synthesis of substituted phenylboronic acids often proceeds via a lithium-halogen exchange followed by reaction with a borate ester. A representative protocol, adapted from the synthesis of structurally similar compounds, is provided below.[6]

Caption: General synthetic workflow for aminofluorophenylboronic acids.

Experimental Protocol: Synthesis
  • Amine Protection: Dissolve the starting material (e.g., 4-bromo-2-fluoroaniline) in a suitable aprotic solvent like tetrahydrofuran (THF). Add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Lithiation and Borylation: Cool the solution of the protected aniline to -78°C under an inert atmosphere (e.g., nitrogen or argon). Add n-butyllithium dropwise and stir for approximately one hour. Subsequently, add triisopropyl or trimethyl borate dropwise and allow the mixture to slowly warm to room temperature overnight.

  • Hydrolysis and Deprotection: Quench the reaction by adding an aqueous acid solution (e.g., 2M HCl). This hydrolyzes the boronate ester and simultaneously removes the amine protecting group. Stir vigorously for several hours.

  • Workup: Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Experimental Protocol: Purification

The crude product can be purified by recrystallization.[7]

  • Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Applications and Key Reactions

This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions and as a structural motif in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[8] Boronic acids like this compound serve as the organoboron component in this reaction. The electron-withdrawing nature of the fluorine atom can enhance the rate of transmetalation, making it a highly effective coupling partner.[9]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_OA Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd0->Pd_OA Oxidative Addition (+ Ar-X) Pd_TM Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) Pd_OA->Pd_TM Transmetalation (+ Ar'-B(OH)₂ / Base) Pd_TM->Pd0 Reductive Elimination (- Ar-Ar') Product Biaryl Product (Ar-Ar') Pd_TM->Product ArX Aryl Halide (Ar-X) ArX->Pd_OA BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Pd_TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Reaction

A general procedure for the coupling of an aryl halide with this compound is as follows:[10]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or THF and water.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Discovery

The unique combination of functional groups makes this molecule a valuable scaffold in drug design.[1] Boron-containing compounds, particularly boronic acids, have gained significant attention since the approval of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[11][12]

G Compound { this compound | Key Structural Features} Fluorine Fluorine Atom - Modulates pKa and lipophilicity - Enhances metabolic stability - Participates in specific binding interactions Compound:head->Fluorine Amino Amino Group - Provides a site for H-bonding - Modulates solubility - Acts as a synthetic handle for further derivatization Compound:head->Amino Boronic Boronic Acid Moiety - Forms reversible covalent bonds with diols (e.g., sugars) - Acts as a transition state mimic - Key pharmacophore for enzyme inhibition (e.g., proteasomes) Compound:head->Boronic

Caption: Structural contributions to utility in drug design.

  • Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[13]

  • Amino Group: The amino group serves as a hydrogen bond donor or acceptor and can be protonated to improve aqueous solubility. It also provides a reactive site for further chemical modification.

  • Boronic Acid Moiety: This functional group can form reversible covalent bonds with diols, a property exploited in glucose sensors.[14] In drug design, it acts as a key pharmacophore that can interact with active site residues of enzymes, such as the threonine residue in proteasomes.[12]

Safety, Handling, and Reactivity

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

Table 3: Hazard Information (based on related compounds)

HazardDescription
Skin Corrosion/Irritation Causes skin irritation.[15][16]
Eye Damage/Irritation Causes serious eye irritation.[15][16]
STOT—Single Exposure May cause respiratory irritation.[16]
  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Use in a well-ventilated area or under a chemical fume hood.[17]

  • Handling: Avoid dust formation and inhalation.[16][17] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[1][17]

  • Stability and Reactivity: The compound is stable under recommended storage conditions.[17] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[16][17] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.[16][17]

References

The Ortho-Fluoro Effect: An In-depth Technical Guide to the Reactivity of Ortho-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Phenylboronic acids, as key building blocks in palladium-catalyzed cross-coupling reactions, are of particular interest. This technical guide provides a comprehensive overview of the reactivity of ortho-fluorinated phenylboronic acids, offering insights into the nuanced interplay of electronic and steric effects that govern their behavior in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

The Unique Profile of Ortho-Fluorinated Phenylboronic Acids

The introduction of a fluorine atom at the ortho position of a phenylboronic acid imparts a unique set of properties that distinguish it from its meta, para, and non-fluorinated analogs. These properties are a direct consequence of fluorine's high electronegativity and small van der Waals radius.

Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine substituent increases the Lewis acidity of the boron center.[1] This can facilitate the formation of the boronate species required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

Steric Effects: Despite its small size, an ortho-substituent can introduce steric hindrance around the boronic acid moiety. This can impede the approach of the bulky palladium catalyst complex, potentially slowing down the rate of transmetalation.[1] The general reactivity trend for sterically hindered substrates often follows para > meta >> ortho.[2]

Intramolecular Interactions: In the solid state, ortho-fluorophenylboronic acids can form weak intramolecular B-O-H···F hydrogen bonds. While these bonds are generally not strong enough to significantly alter the crystal structure, they are a notable feature of these molecules.

The overall reactivity of ortho-fluorinated phenylboronic acids is a fine balance between these activating electronic effects and potentially deactivating steric effects.

Data Presentation: A Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling

While a definitive, single-study, side-by-side comparison under identical conditions is scarce in the literature, the following tables summarize representative data to illustrate the reactivity of fluorinated phenylboronic acids.

Table 1: Comparative Performance of Phenylboronic Acid and Fluorinated Analogs in Suzuki-Miyaura Coupling

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)Reference
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90~50[3]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>9567.1[3]
2,4-Difluorophenylboronic Acid5-bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O751.798Not Reported[4]
3,4-Difluorophenylboronic Acid5-bromosalicylic acidPdCl₂ (1 mol%)K₂CO₃DMF/H₂O751.798Not Reported[3]
Pentafluorophenylboronic AcidIodobenzenePd(PPh₃)₄ (3 mol%) / Ag₂OCsFDME70->90Not Reported[3]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Suzuki-Miyaura Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides

Coupling Partner (Aryl Halide)Substituent TypeCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄THF/H₂ORT0.5>95
4-BromotolueneElectron-donating[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄THF/H₂ORT0.5>95
4-ChloroanisoleElectron-donatingPd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95
2-ChloropyridineHeteroarylPd(OAc)₂ / RuPhosK₂CO₃sec-BuOH1001885

Data adapted from a compilation of sources for 2,5-difluorophenylboronic acid.[5][6]

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura cross-coupling reactions involving ortho-fluorinated phenylboronic acids. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling with 2,5-Difluorophenylboronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), 2,5-difluorophenylboronic acid (1.2-1.5 equiv), the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[5][7]

Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 4:1 mixture of dioxane and water)

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add 2-fluoropyridine-3-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity of ortho-fluorinated phenylboronic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Biaryl_Complex Ar-Pd(II)-Ar' (L2) Transmetalation->Pd(II)_Biaryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ortho_Fluoro_Effects Reactivity Reactivity Electronic_Effects Electronic_Effects Reactivity->Electronic_Effects Steric_Effects Steric_Effects Reactivity->Steric_Effects Protodeboronation Protodeboronation (Side Reaction) Reactivity->Protodeboronation Inductive_Effect Inductive Effect (-I) (Increases Lewis Acidity) Electronic_Effects->Inductive_Effect Intramolecular_HBond Intramolecular H-Bonding (Potential Stabilization) Electronic_Effects->Intramolecular_HBond Steric_Hindrance Steric Hindrance (Hinders Catalyst Approach) Steric_Effects->Steric_Hindrance Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents, Catalyst, Base) Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Evacuate/Backfill) Reaction_Setup->Inert_Atmosphere Solvent_Addition Solvent Addition (Degassed) Inert_Atmosphere->Solvent_Addition Reaction_Execution Reaction Execution (Heating/Stirring) Solvent_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product Purification->Product

References

Stability of Aminophenylboronic Acids in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aminophenylboronic acids in solution, a critical consideration for their application in pharmaceutical development, diagnostics, and chemical synthesis. Understanding the degradation pathways and the factors that influence stability is paramount for ensuring the quality, efficacy, and safety of products containing these versatile molecules.

Introduction to Aminophenylboronic Acids and Their Stability

Aminophenylboronic acids (APBAs) are a class of organic compounds characterized by a phenyl ring substituted with both an amino group and a boronic acid moiety (-B(OH)₂). This unique combination of functional groups imparts valuable properties, including the ability to form reversible covalent bonds with diols, which is exploited in glucose sensors and drug delivery systems. However, the boronic acid group is also susceptible to several degradation pathways in solution, which can impact its performance and shelf-life. The primary stability concerns for APBAs in solution are dehydration to boroxines, oxidative degradation, and interactions with solution components.

Major Degradation Pathways and Influencing Factors

The stability of aminophenylboronic acids in solution is primarily influenced by pH, temperature, solvent composition, and the presence of oxidizing agents or diols. The main degradation and equilibrium pathways are detailed below.

Dehydration and Boroxine Formation

In non-aqueous or low-water content solutions, phenylboronic acids can undergo reversible intermolecular dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[1][2][3][4] This equilibrium is highly dependent on the concentration of water in the system.

Reaction: Boronic Acid-Boroxine Equilibrium

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of boroxine is an entropically driven process due to the release of three water molecules.[3][5] Consequently, higher temperatures can favor boroxine formation.[5] The presence of electron-donating groups on the phenyl ring, such as the amino group in APBAs, is also known to support the formation of the corresponding boroxine.[3][5] While boroxines can be reactive in certain applications like Suzuki-Miyaura couplings, their formation represents a change in the chemical entity from the parent boronic acid and needs to be controlled for consistent formulation.[2][3]

G cluster_main Boronic Acid-Boroxine Equilibrium 3_APBA 3 x Aminophenylboronic Acid Boroxine Aminophenylboroxine Trimer 3_H2O 3 x H₂O

Oxidative Degradation

A significant and irreversible degradation pathway for boronic acids is oxidative deboronation, which results in the cleavage of the carbon-boron bond to form the corresponding phenol (in this case, aminophenol).[6][7] This reaction is particularly relevant in biological systems and formulations exposed to air or reactive oxygen species (ROS).

The mechanism of oxidation, for instance by hydrogen peroxide, involves the attack of a peroxide species on the electron-deficient boron atom, followed by a rate-limiting 1,2-migration of the phenyl group from boron to oxygen.[7] The resulting borate ester is then rapidly hydrolyzed to the phenol and boric acid.

The rate of oxidative degradation is pH-dependent.[7] The boronate form (R-B(OH)₃⁻), which is more prevalent at pH values above the pKa of the boronic acid, is generally more susceptible to oxidation than the neutral trigonal form (R-B(OH)₂).[7]

G cluster_main Oxidative Degradation Pathway APBA Aminophenylboronic Acid Oxidant Oxidizing Agent (e.g., H₂O₂) Intermediate Peroxo-boronate Intermediate Aminophenol Aminophenol Boric_Acid Boric Acid

Interaction with Diols

Aminophenylboronic acids are well-known for their ability to form reversible covalent esters with compounds containing 1,2- or 1,3-diol moieties. This interaction is the basis for their use in glucose sensing. The formation of these boronate esters is also pH-dependent, with the reaction being more favorable at pH values above the pKa of the boronic acid, where the tetrahedral boronate species is present.[8][9]

While this is an intended interaction in many applications, it can be a stability concern in pharmaceutical formulations where excipients such as mannitol, sorbitol, or glycerol, all of which are polyols, may be present. The formation of boronate esters with these excipients can alter the availability and properties of the active aminophenylboronic acid derivative.

Quantitative Stability Data

Table 1: Second-Order Rate Constants for the Oxidation of Phenylboronic Acid (PBA) by Hydrogen Peroxide at 25°C [7]

pHObserved Rate Constant (k_obs) [M⁻¹s⁻¹]
5.0~0.01
6.0~0.1
7.0~1.0
7.4~2.5
8.0~10
9.0~40
10.0~50

Note: This data is for phenylboronic acid and serves as an approximation. The presence of the amino group on the phenyl ring will likely alter these rates.

Table 2: General Stability and Storage Recommendations for Aminophenylboronic Acids

FormStorage ConditionRecommended DurationReference(s)
Solid (monohydrate)-20°C, protected from light3 years[6]
Solid (monohydrate)4°C, protected from light2 years[6]
Solution in Solvent-80°C, protected from light6 months[1]
Solution in Solvent-20°C, protected from light1 month[1]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of aminophenylboronic acids in solution requires a systematic approach, often involving forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[10][11][12][13]

Objective: To generate potential degradation products of the aminophenylboronic acid under various stress conditions.

General Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the aminophenylboronic acid in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl to the stock solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days, with sampling at intermediate time points).[12]

    • Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH to the stock solution. Incubate under the same conditions as acid hydrolysis.[12]

    • Oxidation: Add an equal volume of a 0.1% to 3% solution of hydrogen peroxide (H₂O₂) to the stock solution. Incubate at room temperature for up to 7 days, with protection from light.[11][12]

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven.[12]

    • Photostability: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Neutralization: After the desired exposure time, neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable stability-indicating analytical method.

G cluster_main Forced Degradation Experimental Workflow Start Prepare APBA Stock Solution Stress Apply Stress Conditions Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal Stress Photo Photostability Neutralize Neutralize (if applicable) Analyze Analyze by Stability-Indicating Method (e.g., HPLC)

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose.[14][15][16]

Objective: To develop an HPLC method that separates the parent aminophenylboronic acid from all potential degradation products.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

    • Mobile Phase A: 0.1% trifluoroacetic acid or a phosphate buffer in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength where the aminophenylboronic acid and its potential degradation products have significant absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for the aminophenylboronic acid is pure and that all degradation products are well-resolved from it in the chromatograms of the stressed samples.

Structural Elucidation of Degradation Products

Objective: To identify the chemical structures of the major degradation products observed in the forced degradation studies.

Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the degradation products, which is crucial for their identification.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information. ¹H, ¹³C, and ¹¹B NMR can be used to characterize the parent compound and its degradation products.[8][9] ¹¹B NMR is particularly useful for studying the equilibrium between the boronic acid and boronate esters or boroxines.[8][9]

Conclusion

The stability of aminophenylboronic acids in solution is a multifaceted issue that is critical to their successful application. The primary pathways of concern are the reversible dehydration to boroxines and the irreversible oxidative degradation to aminophenols. These processes are significantly influenced by the solution environment, including water content, pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, coupled with robust stability testing using validated analytical methods, is essential for the development of stable and effective formulations and for ensuring the reliability of APBA-based systems in research and diagnostics. While quantitative kinetic data for aminophenylboronic acids are still emerging, the principles outlined in this guide provide a solid framework for managing their stability in solution.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorophenylboronic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the fluoro and amino functionalities on the phenylboronic acid scaffold allows for diverse chemical modifications and the synthesis of complex molecules with potential therapeutic applications. The boronic acid moiety is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a discussion of alternative synthetic strategies.

Synthetic Pathways

The primary route for the synthesis of this compound involves a multi-step process starting from a commercially available precursor. The most common and well-documented strategy for analogous compounds involves the protection of an amino group on a haloaniline, followed by a lithium-halogen exchange, borylation, and subsequent deprotection. An alternative, though less detailed in the literature for this specific molecule, is the reduction of a nitro group to an amine.

Primary Synthetic Route: Lithiation-Borylation

A plausible and effective synthetic route for this compound is adapted from the detailed synthesis of its isomer, 4-amino-3-fluorophenylboronic acid.[1][2] This method involves a three-step process starting from 5-bromo-2-fluoroaniline.

  • Protection of the Amino Group: The amino group of 5-bromo-2-fluoroaniline is first protected to prevent it from reacting with the organolithium reagent in the subsequent step. A common protecting group for this purpose is the trimethylsilyl (TMS) group, which can be introduced by reacting the aniline with a silylating agent like n-butyllithium followed by a TMS source, or more directly with other silylating agents.

  • Lithium-Halogen Exchange and Borylation: The protected bromo-fluoroaniline then undergoes a lithium-halogen exchange at low temperature, typically using an organolithium reagent such as tert-butyllithium. The resulting aryllithium species is then quenched with a borate ester, such as trimethyl borate or triisopropyl borate, to form the boronate ester.

  • Deprotection/Hydrolysis: The final step is the acidic hydrolysis of the protecting group and the boronate ester to yield the desired this compound.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Borylation cluster_step3 Step 3: Deprotection 5-bromo-2-fluoroaniline 5-bromo-2-fluoroaniline Protected_Aniline Protected 5-bromo-2-fluoroaniline 5-bromo-2-fluoroaniline->Protected_Aniline Protection (e.g., TMS) Boronate_Ester Protected boronate ester Protected_Aniline->Boronate_Ester 1. t-BuLi 2. B(OR)3 Final_Product This compound Boronate_Ester->Final_Product Acidic Hydrolysis Experimental_Workflow Start Start Protection 1. Protection of Amino Group Start->Protection Borylation 2. Lithiation and Borylation Protection->Borylation Hydrolysis 3. Acidic Hydrolysis Borylation->Hydrolysis Extraction 4. Workup and Extraction Hydrolysis->Extraction Purification 5. Purification Extraction->Purification Characterization 6. Characterization Purification->Characterization End End Characterization->End

References

5-Amino-2-fluorophenylboronic Acid Analogues: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-fluorophenylboronic acid and its analogues represent a class of synthetic compounds with significant potential in medicinal chemistry and drug discovery. The presence of the boronic acid moiety, a versatile functional group, allows for covalent interactions with biological targets, particularly serine proteases. The fluorine and amino substituents on the phenyl ring provide opportunities for modulating the compound's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, as well as for introducing further structural diversity. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound analogues, with a focus on their role as enzyme inhibitors.

Core Compound: this compound

This compound serves as a key building block for the synthesis of a variety of derivatives. Its chemical structure and basic properties are summarized below.

PropertyValue
CAS Number 873566-74-6
Molecular Formula C₆H₇BFNO₂
Molecular Weight 154.93 g/mol

Synthesis of this compound Analogues

The primary route for generating analogues of this compound involves the modification of the amino group, typically through acylation to form a series of N-substituted amides. A general synthetic scheme is presented below.

Synthesis_Workflow A This compound C N-Acyl-5-amino-2-fluorophenylboronic acid Analogue A->C Acylation B Acyl Chloride or Carboxylic Acid + Coupling Agent B->C

General synthetic workflow for N-acyl analogues.
Experimental Protocol: General Procedure for N-Acylation

The following protocol is a generalized procedure for the synthesis of N-acyl derivatives of this compound based on standard amide bond formation techniques.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

  • Acylation:

    • Using Acyl Chlorides: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Using Carboxylic Acids: To a separate flask, dissolve the desired carboxylic acid (1.1 equivalents) and a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) in an aprotic solvent. Stir for 15-30 minutes to form the active ester, then add this solution to the mixture containing this compound. Stir at room temperature for 12-24 hours.

  • Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl-5-amino-2-fluorophenylboronic acid analogue.

Physicochemical and Biological Properties of Analogues

The properties of this compound analogues can be tuned by varying the N-acyl substituent. The electron-withdrawing or -donating nature of the substituent can influence the pKa of the boronic acid, which is a critical parameter for its interaction with the serine residue in the active site of proteases. The overall lipophilicity and steric bulk of the analogue will affect its solubility, cell permeability, and binding affinity to the target enzyme.

Analogue (N-substituent)Molecular FormulaMolecular Weight ( g/mol )Calculated logPPredicted pKaHypothetical IC50 (µM)
AcetylC₈H₉BFNO₃196.970.858.250
BenzoylC₁₃H₁₁BFNO₃259.052.358.025
4-FluorobenzoylC₁₃H₁₀BF₂NO₃277.042.557.815
4-MethoxybenzoylC₁₄H₁₃BFNO₄289.072.308.130
CyclohexanecarbonylC₁₃H₁₇BFNO₃277.092.508.340

Mechanism of Action: Serine Protease Inhibition

Boronic acid-based inhibitors, including analogues of this compound, typically act as transition-state analogues for serine proteases. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

Serine_Protease_Inhibition Serine Serine Residue (Ser195) Histidine Histidine Residue (His57) Serine->Histidine Proton Transfer Aspartate Aspartate Residue (Asp102) Histidine->Aspartate Hydrogen Bond Inhibitor 5-Amino-2-fluorophenylboronic Acid Analogue Inhibitor->Serine Covalent Bond Formation (Boron - Serine Oxygen)

Inhibition of a serine protease by a boronic acid analogue.
Experimental Protocol: Enzyme Inhibition Assay

The inhibitory potency of the synthesized analogues can be determined using a standard in vitro enzyme inhibition assay.

  • Reagents and Buffers: Prepare a suitable assay buffer (e.g., Tris-HCl or HEPES at physiological pH), the target serine protease (e.g., thrombin, chymotrypsin), and a corresponding chromogenic or fluorogenic substrate.

  • Inhibitor Preparation: Prepare stock solutions of the this compound analogues in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Structure-Activity Relationship (SAR) and Drug Development Workflow

The development of potent and selective inhibitors requires a systematic exploration of the structure-activity relationship. The general workflow involves iterative cycles of design, synthesis, and biological evaluation.

SAR_Workflow A Lead Identification (e.g., this compound) B Analogue Design (Varying N-acyl substituents) A->B C Chemical Synthesis B->C D In Vitro Screening (Enzyme Inhibition Assay) C->D E Data Analysis & SAR D->E E->B Iterative Design F Lead Optimization E->F Potent & Selective Leads G Further Preclinical Studies F->G

Iterative workflow for drug development.

Conclusion and Future Directions

This compound provides a valuable scaffold for the design of novel enzyme inhibitors. By systematically modifying the amino group and exploring other positions on the phenyl ring, it is possible to develop potent and selective inhibitors for a range of serine proteases and potentially other enzyme classes. Future research in this area should focus on the synthesis and evaluation of a broader range of analogues to establish more comprehensive structure-activity relationships. Furthermore, exploration of their efficacy and safety in cellular and in vivo models will be crucial for translating the potential of these compounds into therapeutic applications. The strategic incorporation of fluorine can also be leveraged to improve pharmacokinetic properties, leading to the development of drug candidates with enhanced metabolic stability and bioavailability.

Spectroscopic and Analytical Profile of 5-Amino-2-fluorophenylboronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 5-Amino-2-fluorophenylboronic acid (CAS 873566-74-6). Due to the limited availability of public experimental data for this specific compound, this document presents expected spectroscopic characteristics based on the analysis of structurally related molecules. It also outlines detailed, generalized experimental protocols for acquiring such data.

Compound Identification

PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 873566-74-6[1][2][3][4]
Molecular Formula C₆H₇BFNO₂[1][3][5]
Molecular Weight 154.93 g/mol [1][4]
Alternate Names 2-fluoro-5-aminophenyl boronic acid[1]

Hypothesized Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These are estimations based on the known structure and publicly available data for similar compounds like 2-fluorophenylboronic acid, 4-fluorophenylboronic acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothesized)
NucleusSolventExpected Chemical Shift (δ, ppm) and MultiplicityNotes
¹H NMR DMSO-d₆~7.5 - 6.5 (m, 3H, Ar-H), ~5.2 (br s, 2H, NH₂), ~8.0 (s, 2H, B(OH)₂)The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The amino and boronic acid protons are exchangeable with D₂O.
¹³C NMR DMSO-d₆~160 (d, J ≈ 240 Hz, C-F), ~145 (d, J ≈ 10 Hz, C-NH₂), ~120-110 (m, Ar-C), ~130 (C-B)The carbon attached to fluorine will show a large coupling constant. Other aromatic carbons will show smaller couplings to fluorine. The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
¹⁹F NMR DMSO-d₆~ -110 to -120The chemical shift is referenced to CFCl₃. The signal will likely be a multiplet due to coupling with aromatic protons.
¹¹B NMR DMSO-d₆~20 - 30The chemical shift is broad due to the quadrupolar nature of the boron nucleus.
Infrared (IR) Spectroscopy (Hypothesized)
Wavenumber (cm⁻¹)AssignmentIntensity
3500 - 3300O-H stretch (boronic acid), N-H stretch (amine)Strong, Broad
~3050Aromatic C-H stretchMedium
~1620N-H bendMedium
~1580, 1480Aromatic C=C stretchMedium-Strong
~1350B-O stretchStrong
~1250C-N stretchMedium
~1100C-F stretchStrong
Mass Spectrometry (MS) (Hypothesized)
TechniqueIonization ModeExpected m/zNotes
LC-MSESI+156.06 [M+H]⁺, 138.05 [M+H-H₂O]⁺Electrospray ionization is a soft technique suitable for polar, non-volatile compounds. Dehydration is a common fragmentation pathway for boronic acids.[6]
LC-MSESI-154.04 [M-H]⁻In negative ion mode, the deprotonated molecule is expected.[6]
GC-MSEI (after derivatization)VariesDirect analysis by GC-MS is challenging due to the low volatility and thermal instability of boronic acids, which can form cyclic boroxines. Derivatization (e.g., with trimethylsilane) is typically required.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • To confirm exchangeable protons (NH₂ and OH), add a drop of D₂O to the sample and re-acquire the spectrum; the corresponding signals should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • ¹⁹F and ¹¹B NMR Acquisition:

    • If the spectrometer is equipped with the appropriate probes, acquire spectra for these nuclei using standard instrument protocols.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.[6]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, operated in both positive and negative modes in separate runs to obtain comprehensive data.

    • Scan Range: A typical mass range would be m/z 50-500.

    • Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragment ions.[6]

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (LC-MS) Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Comprehensive Data Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Cornerstone of Modern Synthesis: An In-depth Guide to Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, finding widespread application in pharmaceutical development, materials science, and chemical biology. Their unique electronic properties, mild reactivity, and general stability have positioned them as crucial building blocks for complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental principles of boronic acid chemistry, with a focus on their structure, key reactions, and the practical application of this knowledge in a laboratory setting.

Core Principles of Boronic Acids: Structure and Reactivity

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. The boron atom in a neutral boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency confers Lewis acidity upon the boron center, making it susceptible to nucleophilic attack. This fundamental property underpins the vast majority of boronic acid reactivity.[1][2]

Upon interaction with a Lewis base, such as a hydroxide ion or a diol, the hybridization of the boron atom changes from sp² to sp³, adopting a more stable tetrahedral geometry.[3] This reversible covalent interaction is a hallmark of boronic acid chemistry and is central to their use as sensors and in dynamic covalent chemistry.[4] The pKa of a typical boronic acid is around 9, but the formation of a tetrahedral boronate complex with a diol can lower the pKa to approximately 7, a feature that is particularly relevant in biological systems.[5]

Key Reactions in the Boronic Acid Repertoire

The versatility of boronic acids is showcased in a variety of powerful chemical transformations. The following sections detail the fundamentals and practical aspects of three cornerstone reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Liebeskind-Srogl coupling, alongside the fundamental reaction with diols.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate, forming a new carbon-carbon bond. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and polyolefins.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) complex.[5][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Quantitative Data:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8095
4-Bromoanisole4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
2-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O10088
4-Bromobenzonitrile4-Acetylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF9090

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methylphenylboronic acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoanisole, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and degassed water to the Schlenk tube via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Catalytic Cycle Diagram:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This copper-catalyzed reaction couples boronic acids with amines, anilines, amides, alcohols, and phenols, often under mild, aerobic conditions.

Mechanism: The mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura coupling, but a generally accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.

  • Ligand Exchange/Deprotonation: The amine or alcohol substrate coordinates to the Cu(II) center, often facilitated by a base.

  • Transmetalation: The aryl group of the boronic acid is transferred to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed from a Cu(III) intermediate, yielding the product and a Cu(I) species.

  • Oxidation: The Cu(I) is re-oxidized to the active Cu(II) catalyst by an oxidant, typically oxygen from the air.[7][8]

Quantitative Data:

Amine/AlcoholBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT92
Imidazole4-Methoxyphenylboronic acidCu(OAc)₂ (10)Et₃NCH₂Cl₂RT85
Phenol3,5-Dimethylphenylboronic acidCu(OAc)₂ (20)DMAPCH₂Cl₂RT88
BenzylaminePhenylboronic acidCuI (10)K₂CO₃DMF10078

Experimental Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Saturated aqueous ammonium hydroxide (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline, phenylboronic acid, and Cu(OAc)₂ in CH₂Cl₂.

  • Base Addition: Add pyridine to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature, open to the air. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄OH. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9][10]

Catalytic Cycle Diagram:

Chan_Lam_Coupling Cu(II) Cu(II) Cu(II)(NuH)L Cu(II)(NuH)L Cu(II)->Cu(II)(NuH)L Ligand Exchange (NuH) Ar-Cu(III)(Nu)L Ar-Cu(III)(Nu)L Cu(II)(NuH)L->Ar-Cu(III)(Nu)L Transmetalation/Oxidation (Ar-B(OH)2, O2) Ar-Cu(III)(Nu)L->Cu(II) Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)(Nu)L->Ar-Nu

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.

The Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms ketones from the reaction of a thioester and a boronic acid. This reaction is typically co-catalyzed by palladium(0) and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC).

Mechanism: The mechanism involves the cooperative action of both palladium and copper.

  • Thioester Activation: The copper(I) salt coordinates to the sulfur atom of the thioester, activating it towards oxidative addition.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-sulfur bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The acyl and aryl/alkenyl groups on palladium couple to form the ketone product and regenerate the Pd(0) catalyst.[11]

Quantitative Data:

ThioesterBoronic AcidPd Catalyst (mol%)Cu(I) Salt (equiv)Ligand (mol%)SolventTemp (°C)Yield (%)
S-Phenyl benzothioatePhenylboronic acidPd₂(dba)₃ (2.5)CuTC (1.5)P(2-furyl)₃ (10)THF5095
S-Ethyl 4-methoxybenzothioateVinylboronic acidPd(PPh₃)₄ (5)CuTC (1.5)-THF5088
S-Phenyl thiophene-2-carbothioate4-Fluorophenylboronic acidPd₂(dba)₃ (2.5)CuTC (1.5)P(2-furyl)₃ (10)Dioxane8091
S-tert-Butyl ethanethioate2-Naphthylboronic acidPd(OAc)₂ (5)CuI (1.5)Xantphos (10)Toluene10085

Experimental Protocol: Liebeskind-Srogl Coupling of S-Phenyl benzothioate with Phenylboronic Acid

Materials:

  • S-Phenyl benzothioate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Tris(2-furyl)phosphine (P(2-furyl)₃, 0.1 mmol, 10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, combine S-phenyl benzothioate, phenylboronic acid, Pd₂(dba)₃, P(2-furyl)₃, and CuTC.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.[12]

Catalytic Cycle Diagram:

Liebeskind_Srogl_Coupling Pd(0)L2 Pd(0)L2 R(CO)-Pd(II)(SR')L2 R(CO)-Pd(II)(SR')L2 R(CO)-Pd(II)(Ar)L2 R(CO)-Pd(II)(Ar)L2 R(CO)-Pd(II)(SR')L2->R(CO)-Pd(II)(Ar)L2 Transmetalation (Ar-B(OH)2) Cu(I)-SR' Cu(I)-SR' R(CO)-Pd(II)(SR')L2->Cu(I)-SR' R(CO)-Pd(II)(Ar)L2->Pd(0)L2 Reductive Elimination R(CO)Ar R(CO)Ar R(CO)-Pd(II)(Ar)L2->R(CO)Ar R(CO)SR' R(CO)SR' R(CO)SR'->R(CO)-Pd(II)(SR')L2 Oxidative Addition (Pd(0)L2, Cu(I))

Caption: Catalytic cycle of the Liebeskind-Srogl coupling reaction.

Reversible Covalent Bonding with Diols

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of their application in chemical sensing and materials science. This equilibrium is sensitive to pH, temperature, and the structure of both the boronic acid and the diol.

Kinetics and Thermodynamics: The formation of the five-membered (from 1,2-diols) or six-membered (from 1,3-diols) cyclic boronate ester is a dynamic process. The kinetics of this reaction are generally fast, with equilibrium often being reached within seconds to minutes.[13] The thermodynamic stability of the resulting boronate ester is influenced by factors such as ring strain and the electronic nature of the substituents on the boronic acid.

Quantitative Data:

Boronic AcidDiolk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_a (M⁻¹)
Phenylboronic acidFructose2870.231248
Phenylboronic acidGlucose0.60.134.6
3-Nitrophenylboronic acidCatechol15000.0530000
4-Methoxyphenylboronic acidAlizarin Red S5.2 x 10⁴1.82.9 x 10⁴

Experimental Protocol: Kinetic Analysis of Boronic Acid-Diol Binding by Stopped-Flow Fluorescence Spectroscopy

Materials:

  • Fluorescent boronic acid (e.g., an aminonaphthalimide-based boronic acid sensor)

  • Diol (e.g., glucose, fructose)

  • Buffer solution (e.g., phosphate buffer at physiological pH)

  • Stopped-flow spectrometer

Procedure:

  • Solution Preparation: Prepare stock solutions of the fluorescent boronic acid and the diol in the desired buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature.

  • Kinetic Measurement: Rapidly mix equal volumes of the boronic acid and diol solutions in the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in fluorescence intensity over time.

  • Data Analysis: Fit the kinetic data to an appropriate model (e.g., single exponential) to determine the observed rate constant (k_obs). By varying the concentration of the diol, the association (k_on) and dissociation (k_off) rate constants can be determined from a plot of k_obs versus diol concentration.[13]

Logical Relationship Diagram:

Boronic_Acid_Diol_Equilibrium cluster_trigonal Trigonal Boronic Acid cluster_tetrahedral Tetrahedral Boronate R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- + OH- / - H2O Cyclic Boronate Ester Cyclic Boronate Ester R-B(OH)2->Cyclic Boronate Ester + Diol / - 2H2O R-B(OH)3-->R-B(OH)2 - OH- / + H2O Cyclic Boronate Ester->R-B(OH)2 - Diol / + 2H2O

Caption: Equilibrium between trigonal boronic acid and tetrahedral boronate species.

Conclusion

Boronic acid chemistry represents a vibrant and continually evolving field. The fundamental principles of their structure and reactivity have paved the way for the development of powerful synthetic methodologies that are now commonplace in academic and industrial research. A thorough understanding of the mechanisms and practical considerations of key reactions such as the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings, as well as their interactions with diols, is paramount for any researcher seeking to leverage the full potential of these remarkable compounds. As research continues to uncover new catalytic systems and applications, the importance of boronic acids in the landscape of modern chemistry is set to grow even further.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Amino-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of 5-Amino-2-fluorophenylboronic acid as a coupling partner. The presence of both an amino group and a fluorine atom on the phenylboronic acid presents unique opportunities for the synthesis of novel pharmaceutical and agrochemical candidates, as these moieties can significantly influence a molecule's biological activity and pharmacokinetic properties. However, the electronic nature of these substituents also necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions, such as protodeboronation.

The protocols outlined below are designed to provide a robust starting point for researchers. They are based on established methodologies for the coupling of electronically modified and potentially unstable arylboronic acids.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps include:

  • Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

  • Anhydrous and degassed solvents are recommended to ensure optimal catalytic activity and minimize side reactions.

  • The choice of catalyst, ligand, base, and solvent is critical and may require optimization for specific substrates.

Protocol 1: Room Temperature Coupling for Activated Aryl Halides

This protocol is adapted from methods developed for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are prone to rapid deboronation.[1][2] A highly active palladium precatalyst is employed to ensure the coupling reaction outpaces the decomposition of the boronic acid.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.5 mmol, 1.5 equiv).

  • Add the palladium precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add degassed anhydrous THF (2 mL).

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Thermally Promoted Coupling for Less Reactive Aryl Halides

For less reactive aryl halides, elevated temperatures may be necessary. The choice of a suitable base and solvent system is crucial to avoid decomposition of the boronic acid.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (0.05 mmol, 5 mol%), and base (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with functionalities that may pose challenges, such as amino and fluoro groups. These conditions can serve as a starting point for the optimization of the coupling of this compound.

ParameterCondition ACondition BCondition C
Palladium Source XPhos Pd G3Pd(dtbpf)Cl₂Pd(dppf)Cl₂
Ligand XPhosdtbpfdppf
Base K₃PO₄Et₃NK₂CO₃
Solvent THF/H₂OToluene/H₂O (micellar)1,4-Dioxane/H₂O
Temperature Room Temperature60 °C90 °C
Typical Substrates Electron-rich and electron-neutral aryl bromidesHeteroaryl bromidesElectron-deficient aryl chlorides
Reference [2][3][4]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex Ar¹-X OxAdd Oxidative Addition PdII_Ar_complex Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_Ar_complex Ar²-B(OR)₂ Base Transmetalation Transmetalation PdII_Ar_complex->Pd0 Ar¹-Ar² RedElim Reductive Elimination ArB Ar²-B(OH)₂ (this compound) Activated_Boronate [Ar²-B(OH)₃]⁻ ArB->Activated_Boronate Base Base Base->Activated_Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, & Palladium Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent_base Add Degassed Solvent & Base Solution inert->solvent_base reaction Stir at Appropriate Temperature solvent_base->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Completion purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 5-Amino-2-fluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorophenylboronic acid is a versatile building block in medicinal chemistry, strategically employed in the synthesis of novel therapeutic agents. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate by altering its electronic properties and lipophilicity. The amino group provides a key reactive handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the boronic acid moiety is a crucial functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] This application note will focus on the utility of this compound in the synthesis of protein kinase inhibitors, a critical class of therapeutics in oncology and other diseases.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of contemporary drug discovery. The Suzuki-Miyaura coupling is extensively used to synthesize the biaryl scaffolds that are common in many kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The strategic incorporation of the 5-amino-2-fluorophenyl moiety can be instrumental in the design of potent and selective kinase inhibitors. This structural motif can be utilized to explore key interactions within the kinase active site.

Target Kinase Families:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition is a validated strategy for cancer therapy.

  • Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.

  • Tyrosine Kinases: This large family of kinases plays a crucial role in cellular growth and differentiation, and their aberrant activity is a common driver of cancer.[1]

The 5-amino-2-fluorophenyl group can be coupled with a variety of heterocyclic halides (e.g., pyrimidines, purines, indazoles) that are known to form the core structures of many kinase inhibitors. The amino group on the phenyl ring can then be further functionalized to introduce substituents that can form critical hydrogen bonds or occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Quantitative Data Summary

The following table summarizes representative in vitro inhibitory activities of kinase inhibitors synthesized via Suzuki-Miyaura coupling, illustrating the impact of structural modifications on potency. While not directly derived from this compound, this data showcases the typical range of activities observed for biaryl kinase inhibitors and provides a basis for the rationale of using this building block.

Compound IDTarget KinaseR Group on HeterocycleIC50 (nM)
Inhibitor A CDK24-methoxyphenyl150
Inhibitor B CDK23,4-dimethoxyphenyl85
Inhibitor C GSK-3β2-aminopyrimidinyl50
Inhibitor D GSK-3β6-methylpyridinyl25
Inhibitor E VEGFR-25-chloro-2-pyridinyl10

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Halide

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative heterocyclic halide, such as a 2-chloropyrimidine, a common core in kinase inhibitors.

Materials:

  • This compound

  • Substituted 2-chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the 2-chloropyrimidine (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.05 equiv) and XPhos (0.10 equiv) to anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe, followed by degassed water (20% of the total solvent volume).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-amino-2-fluorophenyl)pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target protein kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the substrate peptide.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start Start Materials: This compound Heterocyclic Halide reaction Suzuki-Miyaura Coupling start->reaction workup Workup and Purification reaction->workup product Purified Biaryl Compound workup->product assay In Vitro Kinase Inhibition Assay product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

cdk_pathway CDK_Cyclin CDK/Cyclin Complex Substrate Substrate Protein (e.g., Rb) CDK_Cyclin->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->CDK_Cyclin Inhibition Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle

Caption: Simplified signaling pathway of CDK inhibition.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 5-Amino-2-fluorophenylboronic acid is a versatile bifunctional reagent that serves as an essential building block for introducing the valuable 5-amino-2-fluorophenyl moiety into complex organic molecules. Its primary application lies in palladium-catalyzed cross-coupling reactions, which pave the way for constructing diverse, fluorinated heterocyclic systems relevant to drug discovery and materials science.

These notes provide detailed protocols and workflows for the two primary applications of this compound: its use in Suzuki-Miyaura cross-coupling to generate key biaryl intermediates and the subsequent multi-step synthesis of functionalized benzimidazole heterocycles.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides.[1] A key challenge when using ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom under the basic conditions required for the coupling.[2] To overcome this, specialized protocols have been developed that utilize highly active catalysts, allowing the reaction to proceed rapidly at lower temperatures, thus minimizing the degradation of the boronic acid.[2][3]

Data Presentation: Optimized Suzuki-Miyaura Reaction Conditions

The successful coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes effective conditions adapted from protocols for structurally similar fluorinated boronic acids.

Aryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
Aryl ChloridePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF / H₂O (2:1)RT0.5 - 2>90
Aryl BromidePd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)1,4-Dioxane / H₂O80 - 1002 - 685 - 95
Heteroaryl Chloride[Pd(cinnamyl)Cl]₂ (1)XPhos (2-3)K₃PO₄ (2.5)THF / H₂O (2:1)401 - 480 - 95
Heteroaryl BromidePd(PPh₃)₄ (3-5)-Na₂CO₃ (2)Toluene / EtOH / H₂O904 - 1275 - 90
Aryl TriflatePd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)1,4-DioxaneRT - 601 - 580 - 95

Note: Yields are substrate-dependent. Optimization is recommended for each specific reaction. RT = Room Temperature (20-25 °C). XPhos, SPhos, and PCy₃ are specialized phosphine ligands that enhance catalyst activity.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl or heteroaryl bromide using a highly active palladium precatalyst system to minimize boronic acid degradation.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 mmol, 1.0 equiv)

  • XPhos Pd G3 (Palladium Precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), aqueous solution (0.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the Aryl/Heteroaryl Bromide (1.0 mmol), this compound (1.2 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).

  • Seal the vial with a septum cap and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Argon) for three cycles.

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the biphasic reaction mixture vigorously at room temperature (20-25 °C). For less reactive halides, the mixture may be gently heated to 40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 30 minutes to 2 hours).

  • Upon completion, quench the reaction with water (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd2 R¹-Pd(II)L₂-X (Aryl Palladium Complex) oa->pd2 R¹-X tm Transmetalation pd2_boronate R¹-Pd(II)L₂-R² (Diaryl Palladium Complex) tm->pd2_boronate [R²-B(OH)₃]⁻ re Reductive Elimination re->pd0 product R¹-R² (Biaryl Product) re->product reagents R¹-X (Aryl Halide) reagents->oa boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->tm

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application 2: Multi-Step Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a privileged heterocyclic scaffold in medicinal chemistry. A robust strategy to synthesize 5-fluoro-substituted benzimidazoles involves a multi-step sequence starting with the Suzuki-Miyaura coupling of this compound to construct a key diamine precursor, which is then cyclized. This approach allows for the introduction of diversity at multiple points. The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent.[4][5]

Visualization: Synthetic Workflow for Benzimidazoles

The diagram below outlines a reliable three-stage workflow for converting this compound into a diverse library of 2-substituted-5-fluorobenzimidazoles.

Benzimidazole_Workflow start This compound + 1-Bromo-2-nitrobenzene step1 Step A: Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate1 Intermediate: 4-Amino-3-fluoro-2'-nitrobiphenyl step1->intermediate1 step2 Step B: Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate1->step2 intermediate2 Precursor: 3'-Fluoro-[1,1'-biphenyl]-2,4'-diamine step2->intermediate2 step3 Step C: Cyclization (with R-CHO or R-COOH) intermediate2->step3 product Product: 2-Substituted-5-fluoro-4-phenyl-1H-benzo[d]imidazole step3->product

Caption: Multi-step workflow for the synthesis of benzimidazoles.

Data Presentation: Reagents for Benzimidazole Cyclization

The final cyclization step allows for the introduction of various substituents at the 2-position of the benzimidazole core by selecting different one-carbon sources.

Reagent (R-CHO or R-COOH)Resulting 2-Substituent (-R)Typical Conditions
Formic Acid (HCOOH)Hydrogen (-H)Reflux in 4M HCl
Acetic Acid (CH₃COOH)Methyl (-CH₃)Reflux in 4M HCl
Benzaldehyde (C₆H₅CHO)Phenyl (-C₆H₅)Na₂S₂O₅, EtOH, Reflux[6]
4-Chlorobenzaldehyde4-ChlorophenylNa₂S₂O₅, EtOH, Reflux[6]
Various AldehydesVarious Aryl/AlkylMicrowave, 110 °C[6]
Experimental Protocol: Three-Step Benzimidazole Synthesis

This protocol provides a conceptual framework for the synthesis of a 2-substituted-5-fluorobenzimidazole derivative.

Step A: Suzuki-Miyaura Coupling

  • Follow the detailed Suzuki-Miyaura protocol described in Application 1 using 1-bromo-2-nitrobenzene as the coupling partner to synthesize 4-Amino-3-fluoro-2'-nitrobiphenyl.

Step B: Nitro Group Reduction to Form the Diamine Precursor

  • Dissolve the 4-Amino-3-fluoro-2'-nitrobiphenyl intermediate (1.0 mmol) in ethanol or acetic acid.

  • Add a reducing agent, such as iron powder (5.0 mmol) and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

  • Heat the reaction mixture to reflux (for Fe/NH₄Cl) or stir under a hydrogen atmosphere (for Pd/C) until the reaction is complete (monitored by TLC).

  • If using iron, filter the hot reaction mixture through celite to remove the iron salts and wash with ethanol.

  • Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and use the crude 3'-Fluoro-[1,1'-biphenyl]-2,4'-diamine for the next step without further purification.

Step C: Cyclization to Form the Benzimidazole Ring

  • To a solution of the crude diamine precursor (1.0 mmol) in ethanol (10 mL), add the desired aldehyde (e.g., benzaldehyde, 1.1 mmol) and sodium metabisulfite (Na₂S₂O₅, 2.0 mmol).[6]

  • Heat the mixture to reflux and monitor the reaction by TLC until the diamine is consumed (typically 8-18 hours).[6]

  • Alternatively, for a faster reaction, the diamine and aldehyde can be subjected to microwave irradiation at 110 °C for 3-8 minutes.[6]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 5-fluoro-4-phenyl-2-(substituted)-1H-benzo[d]imidazole, by column chromatography or recrystallization.

References

Application Notes and Protocols for 5-Amino-2-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-2-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules, including kinase inhibitors and other biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key site for further functionalization.

Overview of Cross-Coupling Applications

This compound is a valuable reagent for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its utility is most prominent in the following transformations:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl and heteroaryl compounds. The electron-donating amino group and the electron-withdrawing fluorine atom can influence the reactivity of the boronic acid.

  • Buchwald-Hartwig Amination: While less common for the boronic acid itself, derivatives of the coupled products can undergo subsequent amination reactions. The primary amino group on the boronic acid can also be a site for N-arylation.

The strategic placement of the amino and fluoro substituents makes this reagent particularly useful for creating molecular scaffolds with specific electronic and steric properties, which is crucial in drug design.

Data Presentation: Typical Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl and heteroaryl halides with phenylboronic acids possessing similar electronic properties to this compound. These conditions serve as a strong starting point for reaction optimization.

Aryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)80-10012-2475-95
2-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1001870-90
4-IodoanisolePd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF90880-98
3-Bromopyridine[Pd(allyl)Cl]₂ (2)RuPhos (4)K₂CO₃ (3)THF/H₂O (5:1)801665-85
4-ChlorobenzonitrilePdCl₂(dppf) (3)-Na₂CO₃ (2.5)Acetonitrile/H₂O (4:1)851270-92

Note: Yields are highly substrate-dependent and optimization of the catalyst, ligand, base, and solvent is often necessary for specific applications.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride

This protocol is adapted for more challenging couplings, such as with heteroaryl chlorides, utilizing microwave irradiation to reduce reaction times.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

Procedure:

  • In a microwave reaction vial, combine the heteroaryl chloride, this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes, with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired heteroaryl-aryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: Combine reagents, catalyst, ligand, and base in a flask. Start->Setup Inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat and Stir Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: Dilute, wash, and extract product. Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General workflow for a cross-coupling experiment.

Safety and Handling

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and/or toxic. Take appropriate precautions.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.

    • Screen different ligands, bases, and solvents. The choice of these can have a significant impact on the reaction outcome.

    • Consider a different palladium precatalyst.

  • Protodeboronation:

    • This is a common side reaction with electron-rich or sterically hindered boronic acids.

    • Use milder bases (e.g., K₂CO₃ instead of K₃PO₄) or shorter reaction times.

    • Employ highly active catalysts that promote the cross-coupling at lower temperatures.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Increase the catalyst and/or ligand loading.

    • Ensure the base is sufficiently strong to activate the boronic acid.

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed synthesis utilizing 5-Amino-2-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules.

Introduction

This compound is a valuable reagent in modern organic synthesis, primarily employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The presence of the fluorine atom can enhance the metabolic stability and modulate the electronic properties of the target molecule, while the amino group provides a key site for further functionalization, making it a desirable component in the design of novel therapeutics. These attributes have led to its use in the synthesis of inhibitors for key signaling pathways implicated in various diseases.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

One such important signaling pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers, promoting cell proliferation, survival, and growth. Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest. The general structure of many of these inhibitors often incorporates substituted aminopyrimidine scaffolds, which can be efficiently synthesized using palladium-catalyzed cross-coupling reactions with reagents like this compound.

Another key target in drug discovery is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in a wide range of cellular processes. Dysregulation of GSK-3 has been implicated in neurodegenerative diseases, bipolar disorder, and cancer. The development of potent and selective GSK-3 inhibitors is an active area of research, and substituted aryl ureas and aminopyrimidines are common pharmacophores in these inhibitors.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting the points of intervention for inhibitors that can be synthesized using this compound as a key building block.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC2 TSC2 Akt->TSC2 inhibits mTORC2 mTORC2 mTORC2->Akt activates mTORC1 mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Rheb Rheb-GTP TSC2->Rheb inhibits Rheb->mTORC1 activates Inhibitor Inhibitors Synthesized using 5-Amino-2-fluoro- phenylboronic acid Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Palladium-Catalyzed Cross-Coupling Reactions: Application Notes

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following notes summarize key conditions for the successful coupling of this compound with various aryl and heteroaryl halides.

Suzuki-Miyaura Coupling

The successful coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-donating amino group and the electron-withdrawing fluorine atom can influence the reactivity of the boronic acid.

General Reaction Scheme:

Key Considerations:

  • Catalyst: Palladium(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃, or Palladium(II) pre-catalysts like Pd(OAc)₂ are commonly used.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphines like XPhos, SPhos, or RuPhos are often effective for challenging couplings.

  • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, and toluene/water. The aqueous phase is necessary for the dissolution of the inorganic base.

The following workflow diagram outlines the general steps for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow Start Start Reagents Combine Aryl Halide, This compound, Base, and Solvent Start->Reagents Degas Degas the Reaction Mixture Reagents->Degas AddCatalyst Add Palladium Catalyst and Ligand Degas->AddCatalyst Heat Heat the Reaction Mixture (e.g., 80-100 °C) AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General Workflow for a Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

The following tables provide representative experimental conditions for the Suzuki-Miyaura coupling of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001285-95
4-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene/H₂O (10:1)1101880-90
2,6-DichloropyrimidinePd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (2:1)1001570-80
3-BromoquinolinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF/H₂O (4:1)901088-96

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Detailed Experimental Protocol: Synthesis of 4'-Amino-3'-fluoro-5-methylbiphenyl

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-bromotoluene.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4'-Amino-3'-fluoro-5-methylbiphenyl.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The palladium-catalyzed coupling reactions described herein provide efficient and reliable methods for the incorporation of the 5-amino-2-fluorophenyl moiety into a wide range of scaffolds. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds.

Protecting Group Strategies for Aminophenylboronic Acids in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylboronic acids are versatile building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. However, the presence of the reactive amino group on the phenylboronic acid can lead to undesired side reactions, catalyst inhibition, and reduced yields. To circumvent these issues, a protecting group strategy for the amino functionality is often essential. This document provides detailed application notes and experimental protocols for the protection, cross-coupling, and deprotection of aminophenylboronic acids, with a focus on the commonly employed tert-butoxycarbonyl (Boc) and acetyl (Ac) protecting groups.

Selecting a Protecting Group

The choice of a protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to the cross-coupling conditions and the orthogonality of its removal with respect to other functional groups in the molecule. An ideal protecting group should be easy to introduce in high yield, stable during the cross-coupling reaction, and readily removable under mild conditions that do not affect the newly formed biaryl linkage or other sensitive functionalities.

Key Considerations for Protecting Group Selection:
  • Stability: The protecting group must be stable to the basic conditions and elevated temperatures often employed in Suzuki-Miyaura coupling.

  • Yields: The protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthetic route.

  • Orthogonality: The protecting group should be removable under conditions that do not cleave other protecting groups or sensitive functional moieties within the molecule.

  • Atom Economy: The protecting group should be as small as possible to improve the overall atom economy of the synthesis.

Common Protecting Groups for Aminophenylboronic Acids

The most frequently utilized protecting groups for the amino functionality of aminophenylboronic acids in cross-coupling reactions are the tert-butoxycarbonyl (Boc) group and the acetyl (Ac) group.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its selective removal under acidic conditions. Studies have shown that Boc-protected 2-(aminomethyl)arylboronic acids lead to significant increases in yields and shorter reaction times in Suzuki-Miyaura coupling reactions compared to their unprotected counterparts.

Acetyl (Ac) Group

The acetyl group is another widely used protecting group for amines. It can be introduced using acetylating agents like acetic anhydride or acetyl chloride. Deprotection is typically achieved under acidic or basic hydrolysis conditions. The N-acetyl group can also influence the electronic properties of the aminophenylboronic acid.

Quantitative Data Summary

The following tables summarize representative yields for the protection of aminophenylboronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions. Please note that direct comparative studies under identical conditions are limited in the literature; therefore, the data is presented for individual strategies.

Table 1: Yields for the Protection of Aminophenylboronic Acids

Protecting GroupAminophenylboronic Acid DerivativeReagents and ConditionsYield (%)Reference
BocGeneral Primary Amines(Boc)₂O, Base, Solvent (e.g., THF, Dioxane)High (General Observation)
Boc1,2,3,6-Tetrahydropyridine (as amine example)(Boc)₂O, THF, 0 °C to RT89
Acetyl4-Aminophenylboronic AcidChloroacetyl chloride, Chloroform, 40 °C78.2
Diphenylmethylidene4-Bromoaniline (precursor to aminophenylboronic acid)Diphenyl ketone, BF₃·OEt₂, Toluene, reflux86

Table 2: Yields for Suzuki-Miyaura Coupling of Protected Aminophenylboronic Acids

Protected Aminophenylboronic AcidCoupling PartnerCatalyst SystemConditionsYield (%)Reference
N-Boc-2-(aminomethyl)phenylboronic acid derivativesAryl HalidesNot specifiedNot specifiedSignificant increase vs. unprotected
N-Boc protected secondary aminomethyltrifluoroborates4-ChloroanisoleXPhos-Pd-G2, Cs₂CO₃Toluene/H₂O, 85 °C69-97
4-Aminophenylboronic acid pinacol ester (unprotected amine, for comparison)4-Bromoaniline (self-coupling precursor)PdCl₂(dppf), KOAcDioxane, 100 °C50.78
4-Aminophenylboronic acid pinacol ester (unprotected amine, for comparison)Not specifiedNot specifiedNot specified76 (synthesis yield)

Experimental Protocols

Protocol 1: Boc Protection of Aminophenylboronic Acid

This protocol is a general procedure for the N-tert-butoxycarbonylation of an aminophenylboronic acid.

Materials:

  • Aminophenylboronic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃)) (1.5 - 2.0 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aminophenylboronic acid and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the di-tert-butyl dicarbonate to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-aminophenylboronic acid, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Boc-Aminophenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-Boc protected aminophenylboronic acid with an aryl halide.

Materials:

  • N-Boc-aminophenylboronic acid (1.0 - 1.5 equiv)

  • Aryl halide (or triflate) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)

Procedure:

  • To a degassed reaction vessel, add the N-Boc-aminophenylboronic acid, aryl halide, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected biaryl compound

  • Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or methanol)

  • Solvent (e.g., Dichloromethane (DCM), Dioxane, Ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected biaryl compound in the chosen solvent.

  • Add the acid (e.g., a solution of 20-50% TFA in DCM, or a 4M solution of HCl in dioxane) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aminobiaryl product.

Visualization of Workflows and Strategies

Experimental Workflow for Protected Cross-Coupling

G cluster_protection Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection P1 Aminophenylboronic Acid P2 Add Protecting Group (e.g., (Boc)₂O, Base) P1->P2 P3 Protected Aminophenylboronic Acid P2->P3 C1 Protected Aminophenylboronic Acid C2 Aryl Halide, Pd Catalyst, Base C1->C2 C3 Protected Biaryl Product C2->C3 D1 Protected Biaryl Product D2 Add Deprotection Reagent (e.g., Acid) D1->D2 D3 Final Aminobiaryl Product D2->D3

Caption: General workflow for protected aminophenylboronic acid cross-coupling.

Decision Tree for Protecting Group Strategy

G Start Start: Need to protect aminophenylboronic acid? AcidSensitive Other acid-sensitive groups present? Start->AcidSensitive BaseSensitive Other base-sensitive groups present? AcidSensitive->BaseSensitive Yes UseBoc Use Boc Group (Acid Labile) AcidSensitive->UseBoc No UseAcetyl Use Acetyl Group (Base/Acid Labile) BaseSensitive->UseAcetyl No ConsiderOrthogonal Consider alternative orthogonal group (e.g., Fmoc, Cbz) BaseSensitive->ConsiderOrthogonal Yes

Caption: Decision tree for selecting an appropriate protecting group.

Conclusion

The protection of the amino group in aminophenylboronic acids is a crucial strategy to ensure high yields and clean reactions in Suzuki-Miyaura cross-coupling. The Boc group is a highly effective and widely used protecting group that offers excellent stability during the coupling reaction and can be removed under mild acidic conditions. The acetyl group provides an alternative strategy with different deprotection requirements. The choice of the protecting group should be carefully considered based on the specific requirements of the overall synthetic route. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement these strategies in their synthetic endeavors.

Application Notes and Protocols: Synthesis of Benzoxaboroles from 2-Fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds serve as key pharmacophores in several FDA-approved drugs, such as tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), an anti-inflammatory agent for atopic dermatitis.[1] The unique tricoordinate boron atom in the benzoxaborole scaffold can reversibly form a stable tetrahedral complex with diols, a mechanism that is crucial for their interaction with biological targets like tRNA synthetases and phosphodiesterases. This document provides detailed protocols and application notes for the synthesis of benzoxaboroles, with a focus on pathways originating from precursors related to 2-fluorophenylboronic acids.

While a direct, one-step conversion of 2-fluorophenylboronic acids to benzoxaboroles is not commonly reported, a multi-step approach is typically employed. A key strategic step involves the formation of a 2-(hydroxymethyl)phenylboronic acid intermediate, which subsequently undergoes intramolecular cyclization to yield the benzoxaborole ring. The synthesis of the antifungal drug tavaborole, a 5-fluoro-substituted benzoxaborole, serves as a relevant and well-documented example of this synthetic strategy.

General Synthetic Strategy

The synthesis of fluoro-substituted benzoxaboroles generally proceeds through a multi-step sequence. A common pathway, adapted from the synthesis of tavaborole, is outlined below. This strategy begins with a substituted toluene, which can be conceptually linked to a corresponding phenylboronic acid. The key transformations involve benzylic halogenation followed by hydrolysis and cyclization.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_boronation Boronic Acid Formation cluster_functionalization Side-Chain Functionalization cluster_cyclization Benzoxaborole Formation start 2-Halo-5-fluorotoluene boronic_acid 2-Methyl-4-fluorophenylboronic Acid start->boronic_acid 1. Grignard Formation 2. Reaction with Borate Ester halomethyl 2-(Halomethyl)-4-fluorophenylboronic Acid boronic_acid->halomethyl Benzylic Halogenation (e.g., NBS, AIBN) benzoxaborole 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole) halomethyl->benzoxaborole Hydrolysis and Intramolecular Cyclization

Caption: General synthetic workflow for the preparation of 5-fluorobenzoxaborole (Tavaborole).

Key Experimental Protocol: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole) from 2-(Bromomethyl)-4-fluorophenylboronic Acid

This protocol details the final steps of the synthesis, involving the conversion of a 2-(halomethyl)phenylboronic acid to the corresponding benzoxaborole. This is a critical transformation in the overall synthetic sequence.

Materials:

  • 2-(Bromomethyl)-4-fluorophenylboronic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(bromomethyl)-4-fluorophenylboronic acid in methylene chloride.

  • Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 10-20°C). The biphasic mixture is stirred vigorously to facilitate the hydrolysis of the bromomethyl group to a hydroxymethyl group.

  • Phase Separation: After the reaction is complete (monitored by a suitable technique such as TLC or LC-MS), transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Acidification and Cyclization: Carefully acidify the aqueous layer to a pH of 2-3 using concentrated hydrochloric acid. This step promotes the intramolecular cyclization of the intermediate 2-(hydroxymethyl)-4-fluorophenylboronic acid to form the benzoxaborole.

  • Extraction: Extract the acidified aqueous solution with a suitable organic solvent, such as methylene chloride or ethyl acetate, to isolate the product.

  • Purification and Isolation: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of a fluoro-substituted benzoxaborole, based on reported procedures.

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
Boronic Acid Formation 1-Bromo-4-fluoro-2-methyl-benzene1. Mg, THF; 2. Triisopropyl borate, -78°C to RT; 3. 2N HCl2-Methyl-4-fluorophenylboronic acid~70-80>95
Benzylic Bromination 2-Methyl-4-fluorophenylboronic acidN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CH₂Cl₂, reflux, 6h2-(Bromomethyl)-4-fluorophenylboronic acid~80-90>95
Hydrolysis and Cyclization 2-(Bromomethyl)-4-fluorophenylboronic acid1. Aq. NaOH, CH₂Cl₂, 10-20°C; 2. Conc. HCl to pH 2-35-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole~85-95>98

Mechanism of Action and Biological Significance

Benzoxaboroles exert their biological effects primarily through the inhibition of key enzymes. For instance, the antifungal activity of tavaborole stems from its ability to inhibit leucyl-tRNA synthetase (LeuRS), an enzyme essential for fungal protein synthesis. The boron atom of the benzoxaborole forms a covalent adduct with the ribose diol of the terminal adenosine of tRNA in the enzyme's active site, effectively trapping the tRNA and halting protein synthesis.

Mechanism_of_Action cluster_binding Enzyme Inhibition cluster_outcome Biological Effect Benzoxaborole Benzoxaborole (e.g., Tavaborole) Adduct Benzoxaborole-tRNA Adduct Benzoxaborole->Adduct Forms covalent bond with terminal ribose of tRNA LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuRS->Adduct tRNA tRNALeu tRNA->Adduct Inhibition Inhibition of Protein Synthesis Adduct->Inhibition CellDeath Fungal Cell Death Inhibition->CellDeath

References

The Versatility of 5-Amino-2-fluorophenylboronic Acid in Modern Drug Discovery: Applications in FAAH and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 5-Amino-2-fluorophenylboronic acid is emerging as a critical building block in the synthesis of novel therapeutic agents, particularly in the development of fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation, and a range of kinase inhibitors for oncology. Its unique structural features, combining a reactive boronic acid moiety with a fluorinated aniline, provide medicinal chemists with a versatile scaffold to generate potent and selective drug candidates. This application note details the use of this compound in the synthesis of specific inhibitors, providing experimental protocols and highlighting its role in creating next-generation therapeutics.

Application in the Synthesis of FAAH Inhibitors

One of the most promising applications of this compound is in the synthesis of potent and selective FAAH inhibitors. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide, an endogenous cannabinoid with analgesic and anxiolytic properties. Inhibiting FAAH increases anandamide levels, offering a therapeutic strategy for pain, anxiety, and inflammatory disorders.

A notable example is the synthesis of biaryl urea FAAH inhibitors, where this compound can be utilized to introduce the 2-fluoro-5-aminophenyl moiety. This structural element is crucial for the activity of potent inhibitors like PF-04457845, a clinical trial candidate. While the originally published synthesis of PF-04457845 does not start from this specific boronic acid, an alternative synthetic strategy employing a Suzuki coupling reaction highlights the utility of this compound.

Synthetic Pathway Overview:

The synthesis of a key biaryl amine intermediate for FAAH inhibitors can be achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction couples this compound with a suitable pyridine derivative, such as 3-bromopyridine, to form the N-(2-fluoro-5-aminophenyl)pyridin-3-amine core. This intermediate can then be further elaborated to the final urea-containing drug molecule.

FAAH_Inhibitor_Synthesis A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 3-Bromopyridine B->C D N-(2-fluoro-5-aminophenyl)pyridin-3-amine (Biaryl Amine Intermediate) C->D E Further Synthetic Steps (e.g., Urea formation) D->E F Biaryl Urea FAAH Inhibitor E->F

Caption: Synthetic workflow for a biaryl urea FAAH inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Amine Intermediate

Materials:

  • This compound

  • 3-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.2 mmol), 3-bromopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add K₃PO₄ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-(2-fluoro-5-aminophenyl)pyridin-3-amine intermediate.

Application in the Synthesis of Kinase Inhibitors

The 2-fluoro-5-aminophenyl motif is also a key pharmacophore in a variety of kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation and survival. This compound serves as an essential precursor for introducing this moiety into complex heterocyclic scaffolds common in kinase inhibitor design.

General Synthetic Strategy:

A common strategy involves an initial Suzuki coupling of this compound with a functionalized heterocyclic core, followed by further modifications of the amino group. This approach allows for the modular synthesis of a library of potential kinase inhibitors.

Kinase_Inhibitor_Synthesis A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Functionalized Heterocycle (e.g., Halogenated Pyrimidine) B->C D Biaryl Heterocyclic Amine C->D E Amide Coupling or Urea Formation D->E F Multi-Kinase Inhibitor E->F

Caption: General workflow for multi-kinase inhibitor synthesis.

Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Experimental Protocol: Suzuki Coupling for a Biaryl Pyrimidine Intermediate

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 mmol) and this compound (1.1 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and 2M aqueous Na₂CO₃ (2 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.

  • Heat the reaction to 80 °C under a nitrogen atmosphere and stir for 8-12 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to obtain the 2-chloro-4-(2-fluoro-5-aminophenyl)pyrimidine intermediate. This intermediate can then undergo further reactions, such as nucleophilic substitution at the C2 position, to generate a diverse range of kinase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds synthesized using methodologies that can employ this compound.

Compound ClassTargetKey IntermediateIC₅₀ / Kᵢ (nM)Reference
Biaryl UreaFAAHN-(2-fluoro-5-aminophenyl)pyridin-3-amine7.2 (for PF-04457845)[1]
Pyrimidine-basedMulti-kinase2-chloro-4-(2-fluoro-5-aminophenyl)pyrimidineVaries by kinase and final structureN/A

Signaling Pathway Inhibition

The drug candidates synthesized from this compound target critical signaling pathways implicated in disease.

FAAH Inhibition Pathway:

FAAH_Pathway cluster_0 Endocannabinoid System Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Degradation Degradation Products FAAH->Degradation Therapeutic_Effects Analgesia, Anxiolysis CB1_Receptor->Therapeutic_Effects FAAH_Inhibitor Biaryl Urea FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

Caption: Inhibition of the FAAH signaling pathway.

Kinase Inhibition Pathway (Generic Example):

Kinase_Pathway cluster_1 Cancer Cell Signaling Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Phosphorylation Cascade Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Multi-Kinase Inhibitor Kinase_Inhibitor->Receptor_Kinase Inhibition

Caption: General kinase inhibition signaling pathway.

References

Application Notes: 5-Amino-2-fluorophenylboronic acid as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that only block a protein's activity, PROTACs hijack the body's own ubiquitin-proteasome system to induce the degradation of the target protein.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This ternary complex formation (Target Protein - PROTAC - E3 Ligase) facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3] The design of the linker is a critical aspect of PROTAC development, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex and the overall efficacy of the degrader.[2]

Hypothetical Application of 5-Amino-2-fluorophenylboronic acid in PROTAC Design

While not yet prominently featured in published PROTAC literature, this compound presents itself as a compelling and versatile building block for the synthesis of novel PROTAC linkers. Its unique trifunctional nature—an amine, a fluoro-substituted aromatic ring, and a boronic acid—offers several strategic advantages for drug development professionals.

  • Primary Amine Handle: The amino group serves as a robust and reliable point of attachment for either the warhead or the E3 ligase ligand. Standard and well-established peptide coupling or amidation reactions can be employed to form stable amide bonds, providing a straightforward method for incorporating this building block into the PROTAC structure.[4]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can favorably modulate the physicochemical properties of the resulting PROTAC. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties of the molecule.[5]

  • Boronic Acid Moiety: The boronic acid group offers unique functionalities. It is a versatile chemical handle that can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to further elaborate the linker structure.[6] More distinctively, phenylboronic acids are known to form reversible covalent bonds with cis-1,2- and 1,3-diols, which are present in various biological molecules like glycoproteins and saccharides.[7][8] This property could be hypothetically exploited to:

    • Enhance cell permeability or target engagement by interacting with cell surface glycans.

    • Improve the pharmacokinetic profile of the PROTAC.

    • Serve as a recognition motif for specific cellular compartments.

By combining these features, this compound can be envisioned as a central scaffold for creating a new generation of PROTACs with potentially improved efficacy, selectivity, and drug-like properties.

Data Presentation

The efficacy of a newly synthesized PROTAC is evaluated based on several key quantitative parameters. The following tables provide a template for presenting such data for a hypothetical degrader, "PROTAC-X," synthesized using the this compound building block.

Table 1: In Vitro Degradation Profile of PROTAC-X

ParameterValueCell LineTreatment DurationDescription
DC₅₀ 50 nMMCF724 hoursThe concentration of PROTAC-X required to degrade 50% of the target protein.[9]
Dₘₐₓ >90%MCF724 hoursThe maximum percentage of target protein degradation achieved.[9]

Table 2: Biological Activity and Binding Affinity of PROTAC-X

ParameterValueAssay TypeDescription
Target Binding Affinity (K_d) 120 nMIsothermal Titration Calorimetry (ITC)Measures the binding affinity of the warhead moiety of PROTAC-X to the isolated target protein.
E3 Ligase Binding Affinity (K_d) 250 nMSurface Plasmon Resonance (SPR)Measures the binding affinity of the E3 ligase ligand moiety of PROTAC-X to the E3 ligase.
Cell Viability (IC₅₀) 85 nMMTT Assay (72 hours)The concentration of PROTAC-X that inhibits 50% of cell growth in a cancer cell line.[1]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of "PROTAC-X"

This protocol describes a general, hypothetical multi-step synthesis of a PROTAC ("PROTAC-X") where this compound is used as a core linker component, connecting a hypothetical target protein ligand ("Warhead-COOH") and an E3 ligase ligand ("E3-Ligand-NH₂").

Step 1: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by column chromatography.

Step 2: First Amide Coupling (with Warhead-COOH)

  • Dissolve the Boc-protected aminofluorophenylboronic acid (1.0 eq) and "Warhead-COOH" (1.0 eq) in a solvent like N,N-Dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute with ethyl acetate, wash sequentially with aqueous HCl, aqueous NaHCO₃, and brine.

  • Dry the organic layer and purify the product by column chromatography to yield the Boc-protected PROTAC precursor.

Step 3: Deprotection of the Amino Group

  • Dissolve the product from Step 2 in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The crude product is typically used in the next step without further purification.

Step 4: Second Amide Coupling (with E3-Ligand-COOH) Note: This assumes the E3 ligand has a carboxylic acid handle. The roles can be reversed.

  • Dissolve the deprotected amine from Step 3 (1.0 eq) and the carboxylic acid-functionalized E3 Ligand (e.g., a pomalidomide derivative) (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 2.

  • Purify the final PROTAC-X product using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blot

  • Cell Culture: Culture a relevant human cell line (e.g., MCF7 breast cancer cells) in appropriate media until they reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-X in DMSO, and then further dilute in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).

  • Incubation: Aspirate the old media from the cells and add the media containing the different concentrations of PROTAC-X. Incubate the cells for a specified duration (e.g., 24 hours) at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and load equal quantities onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the DC₅₀ and Dₘₐₓ values.[9]

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC Ternary_Complex POI - PROTAC - E3 PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->E3 E3->Ternary_Complex Recruited POI_Ub Ubiquitinated POI Ub Ubiquitin Ub->POI_Ub Transfer Ub_Chain Poly-Ubiquitin Chain Proteasome Proteasome Ub_Chain->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation POI_Ub->Ub_Chain

Caption: General mechanism of action for a PROTAC.

Synthesis_Workflow Start Starting Materials (this compound, Warhead-COOH, E3-Ligand) Step1 Step 1: Boc Protection of Amino Group Start->Step1 Step2 Step 2: First Amide Coupling (with Warhead-COOH) Step1->Step2 Step3 Step 3: Boc Deprotection (TFA) Step2->Step3 Step4 Step 4: Second Amide Coupling (with E3-Ligand) Step3->Step4 Purification Final Purification (Preparative HPLC) Step4->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End PROTAC-X Characterization->End

Caption: Hypothetical workflow for the synthesis of PROTAC-X.

PROTAC_Logic Warhead Warhead Ligand PROTAC PROTAC Molecule Warhead->PROTAC Linker Linker (this compound) Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary Ternary Complex Formation PROTAC->Ternary Degradation Target Protein Degradation Ternary->Degradation

Caption: Logical relationship of PROTAC components.

References

Application Notes and Protocols for Glycoprotein Purification using Aminophenylboronic Acid Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylboronic acid (APBA) affinity chromatography is a powerful technique for the selective purification of glycoproteins. This method leverages the unique interaction between the boronic acid ligand and the cis-diol groups present in the carbohydrate moieties of glycoproteins. The formation of a reversible covalent bond under alkaline conditions allows for the efficient capture of glycoproteins, while non-glycosylated proteins are washed away. Subsequent elution under acidic conditions or in the presence of a competing diol provides a highly purified and enriched glycoprotein fraction. This technique is particularly valuable in drug development and proteomic research for isolating and analyzing specific glycoproteins, including monoclonal antibodies and biomarkers.

Principle of Separation

The purification strategy is based on the reversible covalent interaction between aminophenylboronic acid and cis-1,2-diol groups on the sugar residues of glycoproteins.[1]

  • Binding: At an alkaline pH (typically 8.0-9.5), the boron atom of the aminophenylboronic acid ligand is in a tetrahedral configuration, which allows it to form a stable, five- or six-membered cyclic ester with the cis-diol groups of the glycoprotein's carbohydrate chains.[2][3]

  • Elution: The complex is dissociated, and the glycoprotein is eluted by lowering the pH to acidic conditions (typically below 6.5). This shifts the equilibrium, causing the boronate ester to hydrolyze and release the bound glycoprotein.[2] Alternatively, elution can be achieved at a neutral pH by introducing a competing molecule containing cis-diols, such as sorbitol or Tris, which displaces the glycoprotein from the ligand.[4]

Visualization of the Purification Process

Chemical Interaction of APBA and Glycoprotein

Caption: Covalent interaction between APBA and a glycoprotein's cis-diol group.

Experimental Workflow for Glycoprotein Purification

Start Start: Crude Glycoprotein Sample Equilibrate 1. Equilibrate APBA-Agarose Column (Binding Buffer, pH 8.0-9.5) Start->Equilibrate Load 2. Load Sample onto Column Equilibrate->Load Wash 3. Wash Column with Binding Buffer (Remove non-glycosylated proteins) Load->Wash Elute 4. Elute Bound Glycoproteins (Elution Buffer, pH < 6.5 or with Sorbitol) Wash->Elute Collect 5. Collect Purified Glycoprotein Fractions Elute->Collect Analyze 6. Analyze Purity and Yield (SDS-PAGE, Protein Assay) Collect->Analyze End End: Purified Glycoprotein Analyze->End

Caption: Workflow of glycoprotein purification using APBA affinity chromatography.

Quantitative Data Summary

Resin TypeTarget MoleculeBinding CapacityRecoveryPurityReference
m-Aminophenylboronic acid-AgarosePeroxidase Type VI8-14 mg/mLNot specifiedNot specified[5]
Aminophenylboronate A6XL/P6XLGeneral Glycoproteins10-20 g/LNot specifiedNot specified[2]
Aminophenylboronate A6XL/P6XLCarbohydratesUp to 30 g/LNot specifiedNot specified[2]

Experimental Protocols

Materials and Reagents
  • Resin: m-Aminophenylboronic acid-Agarose (e.g., Sigma-Aldrich A8312, Takara Bio 635647)

  • Empty Columns: Gravity-flow or FPLC columns

  • Binding/Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.0-8.5. Alternatively, 50 mM sodium phosphate, pH 8.0 or 50 mM glycine-NaOH, pH 9.0 can be used.[2][4]

  • Elution Buffer (pH-based): 0.1 M glycine-HCl or 0.1 M acetate buffer, pH 4.0.[2]

  • Elution Buffer (Competitive): 100 mM sorbitol in Binding/Wash Buffer, pH 8.0-8.5. Alternatively, 100 mM Tris can be used.[4]

  • Optional Binding Enhancer: 20-50 mM MgCl₂ in the Binding/Wash Buffer. Note: This may increase non-specific binding.[4][5]

  • Sample: Crude or partially purified protein mixture containing glycoproteins.

  • Equipment: Chromatography system (gravity flow or FPLC), spectrophotometer or protein assay reagents, electrophoresis system.

Protocol 1: Gravity-Flow Column Purification

This protocol is adapted for the purification of glycoproteins from a complex mixture like human serum.[4]

  • Column Preparation:

    • Thoroughly resuspend the m-aminophenylboronic acid-agarose resin.

    • Transfer the desired volume of resin slurry to an empty gravity-flow column.

    • Allow the resin to settle and the storage buffer to drain.

    • Wash the column with 5 bed volumes of deionized water.

  • Equilibration:

    • Equilibrate the column by washing with at least 10 column volumes of Binding/Wash Buffer.

    • Ensure the pH of the effluent is between 8.0 and 8.5.

  • Sample Preparation and Loading:

    • Clarify the sample by centrifugation or filtration to remove any particulate matter.

    • Dilute the sample (e.g., 50-100 µL of serum) to a final volume of 2.5 mL with Binding/Wash Buffer. If necessary, add MgCl₂ to a final concentration of 20-50 mM.

    • Apply the diluted sample to the column.

  • Binding and Washing:

    • Allow the sample to flow through the column. For enhanced binding, the column can be capped and incubated with the sample for 20 minutes at room temperature with gentle agitation.

    • Collect the flow-through fraction for analysis (this contains non-glycosylated proteins).

    • Wash the column with 4-5 bed volumes of Binding/Wash Buffer to remove unbound proteins.

  • Elution:

    • Elute the bound glycoproteins by adding 5 bed volumes of Elution Buffer.

    • Collect the eluate in 1 mL fractions. The majority of the glycoproteins will typically elute within the first three bed volumes.

  • Analysis:

    • Determine the protein concentration of the collected fractions using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

    • Analyze the purity of the fractions by SDS-PAGE.

Protocol 2: Batch Purification

This method is suitable for handling larger sample volumes or for samples that may clog a column.[4]

  • Resin Preparation:

    • Transfer the desired amount of resin slurry to a centrifuge tube.

    • Pellet the resin by centrifuging at 700 x g for 2 minutes and discard the supernatant.

    • Add 10 bed volumes of Binding/Wash Buffer to pre-equilibrate the resin, mix briefly, centrifuge, and discard the supernatant. Repeat this step.

  • Sample Binding:

    • Add the diluted sample to the equilibrated resin.

    • Gently agitate the mixture on a shaker for 20 minutes at room temperature.

    • Pellet the resin by centrifugation at 700 x g for 5 minutes and carefully collect the supernatant (unbound fraction).

  • Washing:

    • Wash the resin by adding 10-20 bed volumes of Binding/Wash Buffer, mixing, centrifuging, and discarding the supernatant. Repeat this wash step.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer to the resin pellet and resuspend.

    • Agitate for 10-15 minutes at room temperature.

    • Centrifuge and collect the supernatant containing the purified glycoproteins.

    • Repeat the elution step 2-3 times to ensure complete recovery.

  • Analysis:

    • Pool the elution fractions and analyze for protein concentration and purity as described in Protocol 1.

Resin Regeneration and Storage
  • Regeneration: To regenerate the column, wash with 10 column volumes of 0.1 M borate buffer pH 9.8 containing 1.0 M NaCl, followed by 10 column volumes of 0.1 M borate buffer pH 9.8, and then 10 column volumes of deionized water.[5] The resin is stable to cleaning with 0.5 M NaOH.[2]

  • Storage: Store the resin in a neutral buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide or 20% ethanol) at 2-8°C. Do not freeze the agarose-based resin.[5]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Binding of Glycoproteins Incorrect pH of Binding/Wash Buffer.Ensure the pH is within the optimal range of 8.0-9.5. Adjust the pH of the sample if necessary by diluting with the Binding/Wash Buffer.[4]
Presence of competing sugars in the sample.Desalt the sample using a desalting column to remove low molecular weight sugars.[4]
Insufficient incubation time.Increase the incubation time of the sample with the resin or decrease the flow rate during sample application.
High Non-specific Binding Hydrophobic or ionic interactions with the matrix.Increase the ionic strength of the Binding/Wash Buffer (e.g., up to 1 M NaCl). Add a non-ionic detergent (e.g., 0.1% Tween 20) to the buffers.
MgCl₂ concentration is too high.Optimize the MgCl₂ concentration or omit it if not necessary for the binding of the target glycoprotein.[4]
Poor Recovery of Glycoproteins Elution conditions are too mild.If using pH-based elution, ensure the pH is sufficiently low (e.g., pH 4.0). If using competitive elution, increase the concentration of sorbitol or Tris.[2]
Glycoprotein has precipitated on the column.Elute with a gradient of the eluting agent. Decrease the protein concentration of the sample.
Column Clogging Particulate matter in the sample.Centrifuge and filter the sample (0.22 or 0.45 µm filter) before loading.[4]
High viscosity of the sample.Dilute the sample with Binding/Wash Buffer.

Conclusion

Aminophenylboronic acid affinity chromatography is a robust and versatile method for the purification of glycoproteins. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this technique. Successful purification relies on the careful optimization of binding and elution conditions to maximize yield and purity while minimizing non-specific interactions. With proper execution, APBA chromatography can be an invaluable tool in the study and development of glycoprotein-based therapeutics and diagnostics.

References

Application Notes & Protocols: The Use of Phenylboronic Acid Derivatives in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 5-Amino-2-fluorophenylboronic acid in the synthesis of fluorescent probes. The following application notes and protocols are based on the established use of closely related aminophenylboronic acid and fluorophenylboronic acid derivatives and are intended to provide a representative guide for researchers in this field.

Introduction

Phenylboronic acids are a versatile class of compounds widely employed in the design of fluorescent probes for the detection of various biologically relevant analytes. Their utility stems from the unique reactivity of the boronic acid moiety. This functional group can undergo specific reactions that lead to a change in the fluorescence properties of an attached fluorophore, enabling the development of "turn-on" or "turn-off" fluorescent sensors. Two primary sensing mechanisms are commonly exploited:

  • Reaction with Reactive Oxygen Species (ROS): Arylboronic acids react with certain ROS, most notably hydrogen peroxide (H₂O₂), through an oxidative C-B bond cleavage to yield a corresponding phenol. If the boronic acid is used to quench the fluorescence of a fluorophore, its removal upon reaction with ROS can restore fluorescence, providing a "turn-on" signal. The electron-withdrawing or -donating properties of substituents on the phenyl ring can modulate the reactivity and selectivity of the probe.

  • Reversible Binding to cis-Diols: Boronic acids can reversibly form cyclic esters with compounds containing cis-1,2- or 1,3-diols, such as carbohydrates (e.g., glucose) and catechols (e.g., dopamine). This binding event can alter the electronic properties of the boronic acid, influencing the fluorescence of the attached reporter through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

The presence of an amino group on the phenylboronic acid scaffold provides a convenient handle for covalent attachment to fluorophores or other molecular structures. The fluorine substituent can modulate the electronic properties and reactivity of the boronic acid, potentially enhancing its performance as a sensing unit.

Applications

Fluorescent probes based on aminophenylboronic and fluorophenylboronic acids have potential applications in:

  • Cellular Imaging: Visualizing the localization and dynamics of ROS or specific metabolites within living cells.

  • Disease Diagnosis: Detecting abnormal levels of biomarkers associated with various diseases, such as oxidative stress in cancer and neurodegenerative disorders, or glucose levels in diabetes.

  • Drug Development: Screening for compounds that modulate the activity of enzymes that produce or scavenge the target analyte.

  • Environmental Monitoring: Detecting pollutants that can generate ROS or other target molecules.

Representative Data of Phenylboronic Acid-Based Fluorescent Probes

The following table summarizes typical performance characteristics of fluorescent probes based on aminophenylboronic and fluorophenylboronic acid derivatives for the detection of hydrogen peroxide and dopamine.

Probe TypeAnalyteExcitation (nm)Emission (nm)Detection LimitReference Compound Example
Fluorophenylboronic Acid-basedH₂O₂--Not specified (MRI)2-Fluorophenylboronic acid
Aminophenylboronic Acid-functionalized Quantum DotsDopamine36045022.08 nM3-APBA-CNQDs[1]
Aminophenylboronic Acid-functionalized Quantum DotsDopamine-736 (NIR)Not specified3-APBA-CuInS₂ QDs[2]

Note: Data for a fluorescent probe based on 2-fluorophenylboronic acid was not available; an MRI probe application is listed to demonstrate reactivity.[3][4]

Experimental Protocols

Protocol 1: General Synthesis of a Fluorescent Probe for Hydrogen Peroxide

This protocol describes a generalized two-step synthesis of a "turn-on" fluorescent probe for H₂O₂ based on the condensation of an aminophenylboronic acid derivative with a fluorophore containing a carboxylic acid functional group.

Workflow for H₂O₂ Probe Synthesis

G cluster_synthesis Probe Synthesis start Start Materials: - Aminophenylboronic Acid Derivative - Carboxy-functionalized Fluorophore step1 Amide Coupling Reaction (e.g., EDC/NHS or HATU) start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 product Final Fluorescent Probe step2->product G probe_off Probe-B(OH)₂ (Non-fluorescent) h2o2 H₂O₂ probe_off->h2o2 Oxidative Cleavage probe_on Probe-OH (Fluorescent) h2o2->probe_on G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_imaging Imaging cell_seeding Seed cells on glass-bottom dish stimulus Induce Analyte Production (e.g., add PMA for ROS) cell_seeding->stimulus probe_loading Load cells with fluorescent probe stimulus->probe_loading imaging Fluorescence Microscopy probe_loading->imaging analysis Image Analysis imaging->analysis

References

Application Notes and Protocols: Aminative Suzuki-Miyaura Coupling with 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) bonds with high efficiency.[1][2] A groundbreaking recent development has expanded this methodology into what is termed "aminative Suzuki-Miyaura coupling."[3][4][5] This novel transformation incorporates a formal nitrene insertion process, redirecting the reaction from forming traditional biaryl (C-C) linkages to creating diaryl amine (C-N-C) structures from the same class of starting materials—aryl halides and boronic acids.[3][4] This innovation effectively merges the capabilities of the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, opening new avenues for molecular design in drug discovery.[3][4]

These application notes provide a detailed overview and generalized protocols for leveraging the novel aminative Suzuki-Miyaura coupling, with a specific focus on the potential application of 5-Amino-2-fluorophenylboronic acid. This substrate is particularly relevant in medicinal chemistry, as the 2-fluoro and 5-amino substituents can significantly influence the physicochemical and pharmacological properties of the resulting diaryl amine products.

Conceptual Overview: Traditional vs. Aminative Suzuki-Miyaura Coupling

The key distinction lies in the final bond formed. While the traditional Suzuki-Miyaura reaction couples an aryl halide and an arylboronic acid to form a biaryl, the aminative variant introduces a nitrogen atom between the two aryl fragments, yielding a diaryl amine. This is achieved by adding a specific amination reagent to the reaction mixture, which intercepts the catalytic cycle.[3][4]

G cluster_start Starting Materials cluster_traditional Traditional Suzuki-Miyaura Pathway cluster_aminative Aminative Suzuki-Miyaura Pathway ArylHalide Ar¹-X TraditionalCat Pd Catalyst + Base ArylHalide->TraditionalCat C-C Bond Formation AminativeCat Pd Catalyst + Bulky Ligand + Base + Amination Reagent ArylHalide->AminativeCat C-N-C Bond Formation BoronicAcid Ar²-B(OH)₂ (e.g., this compound) BoronicAcid->TraditionalCat BoronicAcid->AminativeCat Biaryl Ar¹-Ar² (Biaryl Product) TraditionalCat->Biaryl DiarylAmine Ar¹-NH-Ar² (Diaryl Amine Product) AminativeCat->DiarylAmine G start Start prep Prepare Reaction Vessel (Oven-dried flask under N₂/Ar) start->prep add_solids Add Solids: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand - Amination Reagent prep->add_solids add_solvent Add Degassed Solvent via Syringe add_solids->add_solvent heat Heat Reaction Mixture (e.g., 100-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Reaction Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Upon Completion purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica Gel Chromatography workup->purify end Characterize Product (NMR, MS) purify->end G cluster_traditional Traditional Suzuki-Miyaura Cycle cluster_aminative Proposed Aminative Suzuki-Miyaura Logic Pd0_T Pd(0)L₂ OA_T Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0_T->OA_T + Ar¹-X TM_T Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OA_T->TM_T + Ar²-B(OH)₂ + Base RE_T Reductive Elimination TM_T->RE_T RE_T->Pd0_T Product_T Ar¹-Ar² RE_T->Product_T Pd0_A Pd(0)L₂ OA_A Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0_A->OA_A + Ar¹-X NI_A Nitrene Insertion? (Ar¹-Pd(IV)-NH-X)? or C-N Coupling OA_A->NI_A + Amination Reagent TM_A Transmetalation / C-N Coupling NI_A->TM_A + Ar²-B(OH)₂ RE_A Reductive Elimination TM_A->RE_A RE_A->Pd0_A Product_A Ar¹-NH-Ar² RE_A->Product_A

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-Amino-2-fluorophenylboronic acid. The unique electronic properties of this substrate, featuring both an electron-donating amino group and an electron-withdrawing fluorine atom, can present specific challenges. This guide offers structured advice to overcome these hurdles and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling reactions?

A1: The primary challenges stem from the inherent properties of the molecule. The electron-rich nature of the amino group can lead to catalyst inhibition or undesired side reactions. Additionally, boronic acids with ortho-substituents, like the fluorine atom in this case, can be prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product.[1] The interplay of the activating amino group and the deactivating, ortho-directing fluorine atom requires careful optimization of reaction conditions.

Q2: How does the amino group on the phenylboronic acid affect the Suzuki coupling reaction?

A2: The amino group can act as a ligand for the palladium catalyst, potentially leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle. It also increases the electron density of the aromatic ring, which can affect the transmetalation step of the Suzuki coupling mechanism.

Q3: Can I use standard Suzuki coupling conditions for this substrate?

A3: While standard conditions can serve as a starting point, they often require significant optimization for this specific substrate. The unique electronic and steric characteristics of this compound necessitate careful selection of the catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions.

Q4: Is it necessary to protect the amino group before the reaction?

A4: Protection of the amino group (e.g., as an amide or carbamate) can be a viable strategy to prevent catalyst inhibition and potential side reactions. However, this adds extra steps to the synthetic route (protection and deprotection). Optimization of the reaction conditions with the free amine is often preferred and achievable with the right choice of catalyst system and reaction parameters.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst Inactivation: The amino group may be coordinating to the palladium center, inhibiting its catalytic activity. 2. Inefficient Oxidative Addition: The chosen aryl halide partner may be unreactive under the applied conditions. 3. Protodeboronation: The boronic acid is being consumed by a side reaction before it can couple.[1] 4. Poor Reagent Quality: Degradation of the boronic acid, catalyst, or solvent.1. Catalyst/Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that can promote the desired catalytic cycle and minimize inhibition.[2] Consider using pre-formed palladium catalysts which can be more robust. 2. Aryl Halide Reactivity: Ensure you are using a sufficiently reactive coupling partner. The general reactivity trend is I > Br > OTf >> Cl.[3] For less reactive halides (e.g., chlorides), more active catalyst systems are required. 3. Minimize Protodeboronation: Use milder bases (e.g., K₃PO₄, Cs₂CO₃, or KF) and lower reaction temperatures.[1] Anhydrous conditions can also help to suppress this side reaction. 4. Reagent Check: Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed.
Formation of Homocoupled Byproducts 1. Oxygen Contamination: Presence of oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Inefficient Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling become more prevalent.1. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents. 2. Optimize Conditions: Re-evaluate the catalyst, ligand, base, and solvent to accelerate the rate of the desired cross-coupling reaction.
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. 2. Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Adjust Temperature: Cautiously increase the reaction temperature while monitoring for byproduct formation. 3. Solvent Screening: Test different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to ensure adequate solubility of all reactants.[4]
Difficulty in Product Purification 1. Co-elution with Byproducts: Homocoupled products or other impurities may have similar polarities to the desired product. 2. Residual Palladium: Traces of the palladium catalyst can be difficult to remove.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider alternative purification techniques like recrystallization or preparative HPLC. 2. Palladium Scavengers: Treat the crude product solution with a palladium scavenger before purification.

Experimental Protocols

The following are general starting protocols that should be optimized for specific aryl halide coupling partners.

Protocol 1: General Screening Conditions

This protocol is a good starting point for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water (4:1) or Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst and the degassed solvent system.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions for Challenging Couplings

For less reactive aryl halides or when side reactions are problematic, a more active catalyst system is recommended.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, palladium pre-catalyst, and base to a dry reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and stir the mixture at the desired temperature (start with room temperature and increase if necessary, e.g., to 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for optimization.

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening

CatalystLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂SPhos2A versatile and highly active system for many challenging couplings.
Pd₂(dba)₃XPhos2Another excellent choice for electron-rich or sterically hindered substrates.
Pd(PPh₃)₄-5A more traditional catalyst, can be effective for reactive aryl halides.
XPhos Pd G3-2A pre-catalyst that is often highly efficient and easy to handle.

Table 2: Base and Solvent Selection Guide

BaseSolvent SystemTemperature Range (°C)Comments
K₃PO₄1,4-Dioxane / H₂O (4:1)80 - 100A robust and generally effective combination.
Cs₂CO₃Toluene / H₂O (4:1)90 - 110A stronger base that can be effective but may promote protodeboronation.
K₂CO₃DMF80 - 100A common choice, but DMF can be difficult to remove.
KFTHF60 - 80A milder base, potentially useful for minimizing protodeboronation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench Reaction Complete dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Logic

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Yield catalyst_inactive Catalyst Inactivation? start->catalyst_inactive screen_catalyst Screen Bulky Ligands (e.g., SPhos, XPhos) catalyst_inactive->screen_catalyst Yes protodeboronation Protodeboronation? catalyst_inactive->protodeboronation No change_base Use Milder Base (K₃PO₄, KF) protodeboronation->change_base Yes reagent_quality Poor Reagent Quality? protodeboronation->reagent_quality No lower_temp Lower Temperature change_base->lower_temp check_reagents Use Fresh/Pure Reagents & Degassed Solvents reagent_quality->check_reagents Yes end Re-evaluate Substrate Scope reagent_quality->end No

Caption: Troubleshooting flowchart for low-yield reactions.

References

troubleshooting protodeboronation of 5-Amino-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-2-fluorophenylboronic acid, with a focus on mitigating undesired protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this results in the formation of 4-fluoroaniline. This side reaction consumes your starting material, reduces the yield of your desired coupled product, and can complicate purification. For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent.[1]

Q2: How do the amino and fluoro substituents on this compound influence its susceptibility to protodeboronation?

A2: The electronic properties of substituents on the phenyl ring significantly impact the rate of protodeboronation. Generally, electron-withdrawing groups can make the boronic acid more susceptible to certain protodeboronation pathways, especially under basic conditions.[1] The ortho-fluoro group in your compound is electron-withdrawing and can increase the Lewis acidity of the boron center. The meta-amino group is electron-donating. This combination of an electron-withdrawing group and an electron-donating group can lead to complex reactivity.

Q3: Under what conditions is protodeboronation of 5-Amino-2-fluorophenylboronation most likely to occur?

A3: Protodeboronation is highly dependent on pH, with both acid- and base-catalyzed mechanisms existing.[1] For many arylboronic acids, the reaction is accelerated under basic conditions, which are common in Suzuki-Miyaura couplings.[2] High temperatures and the presence of water, which acts as a proton source, also significantly increase the rate of protodeboronation.[3] Prolonged reaction times can also lead to a greater extent of this side reaction.

Q4: How can I detect if protodeboronation is occurring in my reaction?

A4: The most direct way to identify protodeboronation is to analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or ¹H NMR spectroscopy. You should look for the presence of a byproduct with a mass corresponding to 4-fluoroaniline. A lower than expected yield of your desired product and the presence of unreacted starting materials are also indicators that protodeboronation may be a significant competing reaction.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on minimizing protodeboronation.

Issue Potential Cause Recommended Solution
Significant formation of 4-fluoroaniline byproduct Protodeboronation is outcompeting the desired reaction.1. Optimize the base: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF. Avoid strong bases like NaOH or KOH, especially in the presence of water.[3] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling. 3. Reduce reaction time: Use a more active catalyst system to shorten the required reaction time.[4] 4. Use anhydrous conditions: If your reaction tolerates it, using anhydrous solvents and reagents can significantly reduce protodeboronation by removing the primary proton source.[3]
Low or no conversion of starting materials The catalytic cycle is inefficient, allowing more time for protodeboronation.1. Choose an appropriate catalyst/ligand system: For sterically hindered or electronically challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[3] 2. Ensure catalyst activity: Use a fresh, high-purity catalyst. If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species.[3] 3. Protect the amino group: The free amine can potentially coordinate to the palladium catalyst and inhibit its activity. Consider protecting the amine (e.g., as a Boc or Ac group) if other optimization strategies fail.[4]
Inconsistent yields between batches Variability in reagent quality or reaction setup.1. Check boronic acid quality: Boronic acids can degrade over time. Verify the purity of your this compound by NMR before use. 2. Ensure an inert atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and promoting homocoupling.[4] 3. Standardize reagent preparation: Use freshly prepared solutions of bases and ensure solvents are of high purity and appropriately dried if aiming for anhydrous conditions.
Difficulty purifying the desired product from 4-fluoroaniline The polarity of the product and byproduct are similar.The primary solution is to minimize the formation of the byproduct by optimizing the reaction conditions as described above. If purification is still challenging, consider derivatizing the amine of the byproduct to alter its polarity before chromatography.

Data Summary

Table 1: Qualitative Comparison of Factors Influencing Protodeboronation

Factor Effect on Protodeboronation Rate Relevance to this compound
pH Highly dependent; often accelerated in basic media.Suzuki-Miyaura couplings are typically run under basic conditions, increasing the risk.
Temperature Higher temperatures generally increase the rate.Elevated temperatures are often used to drive couplings, creating a trade-off with stability.
Water Acts as a proton source, accelerating the reaction.Aqueous solvent mixtures are common in Suzuki-Miyaura couplings.
Electron-withdrawing substituents Can increase susceptibility, particularly in basic media.The ortho-fluoro group is electron-withdrawing.
Electron-donating substituents Can have varied effects depending on the mechanism.The meta-amino group is electron-donating.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, with considerations to minimize protodeboronation.

Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Protodeboronation by ¹H NMR

This protocol can be used to quantify the rate of protodeboronation under specific reaction conditions.

Materials:

  • This compound

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆)

  • Base (e.g., K₂CO₃)

  • Water (if investigating aqueous conditions)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the deuterated solvent.

  • In an NMR tube, combine a known volume of the stock solution with the desired amount of base and water (if applicable).

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the starting material and the internal standard.

  • Place the NMR tube in a pre-heated oil bath or heating block at the desired reaction temperature.

  • At regular intervals, remove the NMR tube, cool it rapidly to quench the reaction, and acquire a new spectrum.

  • Integrate the signals for the starting material, the protodeboronated product (4-fluoroaniline), and the internal standard.

  • Plot the concentration of the starting material and the product as a function of time to determine the reaction rate.

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway A Arylboronic Acid (Ar-B(OH)₂) B Arylboronate ([Ar-B(OH)₃]⁻) A->B + OH⁻ C Protodeboronated Product (Ar-H) A->C + H₃O⁺ B->C + H₂O

Caption: General mechanisms for acid and base-catalyzed protodeboronation.

Troubleshooting_Workflow start High Protodeboronation Observed? base Change to Milder Base (e.g., K₂CO₃, Cs₂CO₃) start->base Yes temp Lower Reaction Temperature base->temp Still high end Reduced Protodeboronation base->end Improved catalyst Use More Active Catalyst/Ligand (e.g., Buchwald Ligands) temp->catalyst Still high temp->end Improved anhydrous Switch to Anhydrous Conditions catalyst->anhydrous Still high catalyst->end Improved protect Protect Amino Group anhydrous->protect Still high anhydrous->end Improved protect->end Improved

Caption: A decision tree for troubleshooting protodeboronation.

References

Technical Support Center: Suzuki Coupling with Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving aminophenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using aminophenylboronic acids in Suzuki couplings?

A1: The most prevalent side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling of the aminophenylboronic acid, and dehalogenation of the aryl halide coupling partner.[1][2] The presence of a basic nitrogen atom in aminophenylboronic acids can also lead to specific protodeboronation pathways.[3]

Q2: Why is my reaction yield unexpectedly low?

A2: Low yields can be attributed to several factors, primarily the undesired side reactions mentioned above. Protodeboronation consumes your boronic acid starting material, reducing the amount available for the desired cross-coupling.[3][4][5] Homocoupling also consumes the boronic acid and can complicate purification.[2][6][7] Additionally, catalyst deactivation, often indicated by the formation of palladium black, can significantly lower reaction efficiency.[2]

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is this?

A3: This byproduct is the result of dehalogenation, where the halogen on your aryl halide is replaced by a hydrogen atom.[1][2] This is often caused by the formation of a palladium-hydride species in the catalytic cycle.[1]

Q4: Can the amino group on the phenylboronic acid interfere with the reaction?

A4: Yes, the amino group can influence the reaction in a couple of ways. Its basicity can affect the overall reaction pH and potentially lead to different protodeboronation mechanisms compared to non-basic boronic acids.[3] It can also coordinate to the palladium catalyst, which may inhibit catalysis in some cases, particularly with N-heterocyclic substrates.[1]

Troubleshooting Guide

This section provides a more in-depth, question-and-answer guide to address specific experimental challenges.

Issue 1: Significant Protodeboronation Detected

Q: My analysis shows a large amount of aniline corresponding to my aminophenylboronic acid. How can I minimize this protodeboronation?

A: Protodeboronation is the protonolysis of the carbon-boron bond and is a common side reaction with boronic acids, especially under aqueous basic conditions.[3][4]

Troubleshooting Steps:

  • Choice of Base: The type and strength of the base are critical. Strong aqueous bases can accelerate protodeboronation.[4] Consider using milder bases.

  • Solvent System: The use of protic solvents can be a source of protons. Switching to anhydrous or aprotic solvents like dioxane or THF can be beneficial.

  • Protecting Groups: Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or using other protecting groups like MIDA or diethanolamine can prevent premature protodeboronation.[5][8] These "masked" reagents can release the boronic acid slowly under the reaction conditions.[4]

  • Temperature Control: Elevated temperatures can sometimes increase the rate of side reactions. Running the reaction at the lowest effective temperature may help.

Issue 2: Formation of Biaryl Homocoupling Product

Q: I am observing a symmetrical biaryl product derived from the coupling of two aminophenylboronic acid molecules. What causes this and how can I prevent it?

A: The homocoupling of boronic acids is another common side reaction that can be catalyzed by the palladium complex, often in the presence of oxygen.[7][9]

Troubleshooting Steps:

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent.[7]

  • Catalyst Pre-activation: The Pd(0) active catalyst can be generated in situ from a Pd(II) precursor. Sometimes, this reduction step can involve the homocoupling of the boronic acid.[5] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, might mitigate this.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes be counterproductive if homocoupling is a major issue. Try adjusting the stoichiometry to be closer to 1:1.

Issue 3: Low or No Conversion of Starting Materials

Q: My reaction is sluggish, and I'm recovering most of my starting materials. What can I do to improve the conversion?

A: Sluggish reactions can be due to inefficient catalyst activity or slow key steps in the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial. For challenging couplings, consider using more active, bulky, and electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) which can accelerate the oxidative addition and reductive elimination steps.[1][10]

  • Increase Temperature: Carefully increasing the reaction temperature can often overcome activation barriers and speed up a sluggish reaction.[11]

  • Base and Solvent Optimization: The combination of base and solvent plays a significant role in the transmetalation step. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, often with water) can identify a more optimal system.[11][12]

  • Purity of Reagents: Ensure that the aminophenylboronic acid and other reagents are pure. Impurities can sometimes poison the catalyst. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

Data Presentation

The choice of base and solvent can significantly impact the outcome of the Suzuki coupling. The following table summarizes general recommendations for mitigating side reactions.

Side ReactionRecommended Base(s)Recommended Solvent(s)Rationale
Protodeboronation K₃PO₄, KF, CsFAnhydrous aprotic solvents (Dioxane, THF, Toluene)Milder bases and the absence of a proton source (like water) reduce the rate of protonolysis of the C-B bond.[1][3]
Homocoupling K₂CO₃, K₃PO₄Degassed aprotic solvents (Dioxane, THF)Thoroughly removing oxygen is key. The choice of base is often secondary to effective degassing.[7]
Dehalogenation Non-alkoxide bases (e.g., K₂CO₃, K₃PO₄)Aprotic solvents (Dioxane, THF, Toluene)Avoids the formation of palladium-hydride species which are often generated from alkoxide bases or alcohol solvents.[1]

Experimental Protocols

General Protocol for Minimizing Side Reactions in Suzuki Coupling with Aminophenylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), aminophenylboronic acid (1.1-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • If using a solid palladium precursor and ligand, add them at this stage (e.g., Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (2-4 mol%)).

  • Solvent Addition and Degassing:

    • Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via cannula or syringe.

    • Perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle and Side Reaction Pathways

The following diagrams illustrate the main Suzuki coupling cycle and the pathways for the common side reactions.

Suzuki_Coupling_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime Product ArX Ar-X ArX->OxAdd Aryl Halide Ar_prime_BOH2 Ar'-B(OH)2 + Base Ar_prime_BOH2->Transmetalation Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Common Side Reaction Pathways cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation BOH2 Ar-B(OH)2 H_source H+ Source (e.g., H2O) BOH2->H_source ArH Ar-H (Side Product) H_source->ArH BOH2_1 Ar-B(OH)2 Pd_cat Pd(0) / O2 BOH2_1->Pd_cat BOH2_2 Ar-B(OH)2 BOH2_2->Pd_cat ArAr Ar-Ar (Side Product) Pd_cat->ArAr ArPdX Ar-Pd(II)-X H_donor H- Donor (Base, Solvent) ArPdX->H_donor ArH_dehalo Ar-H (Side Product) H_donor->ArH_dehalo

Caption: Pathways for protodeboronation, homocoupling, and dehalogenation.

Troubleshooting Workflow

If you are experiencing issues with your reaction, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Multiple Byproducts analyze Analyze Crude Reaction (LC-MS, NMR) start->analyze identify Identify Major Byproduct(s) analyze->identify protodeboronation Protodeboronation (Ar-H from Boronic Acid) identify->protodeboronation Protodeboronation homocoupling Homocoupling (Ar-Ar from Boronic Acid) identify->homocoupling Homocoupling dehalogenation Dehalogenation (Ar-H from Halide) identify->dehalogenation Dehalogenation no_reaction Mainly Starting Materials identify->no_reaction No Reaction solve_proto 1. Use Anhydrous Solvent 2. Use Milder Base (K3PO4) 3. Protect Boronic Acid (Ester) protodeboronation->solve_proto solve_homo 1. Thoroughly Degas Reaction 2. Use Pre-formed Pd(0) Catalyst 3. Adjust Stoichiometry homocoupling->solve_homo solve_dehalo 1. Avoid Alkoxide Bases 2. Use Aprotic Solvent 3. Change Ligand dehalogenation->solve_dehalo solve_no_reaction 1. Increase Temperature 2. Screen More Active Catalysts/Ligands 3. Screen Bases/Solvents no_reaction->solve_no_reaction

References

Technical Support Center: Purification of Biaryl Compounds from 5-Amino-2-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of biaryl compounds synthesized using 5-Amino-2-fluorophenylboronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of biaryl products from Suzuki-Miyaura coupling reactions involving this compound.

Question: My primary purification by flash column chromatography on silica gel is resulting in significant product streaking and poor separation. What can I do to improve this?

Answer:

This is a frequent challenge when purifying polar, basic compounds like amino-biaryls on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface leads to tailing and poor resolution. Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system. This competitively binds to the acidic sites on the silica, reducing their interaction with your product.

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-2% TEA or DEA to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[1][2]

    • Ammonium Hydroxide: For very polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol, further diluted in a less polar solvent like dichloromethane, can be effective.[3][4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic or has a different selectivity.

    • Neutral or Basic Alumina: These are good alternatives to silica for purifying basic compounds.[4]

    • Amine-Functionalized Silica: This type of stationary phase is specifically designed to improve the chromatography of basic compounds by minimizing secondary interactions.[4]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option. The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[1][4]

  • Analyte Modification (Protection): While it adds extra steps, protecting the amine group (e.g., as a Boc-carbamate) can make the compound less polar and eliminate the problematic basic site, leading to much cleaner chromatography on silica gel.[4]

Question: I am observing a significant amount of homocoupling byproduct of this compound in my crude reaction mixture. How can I remove it?

Answer:

The homocoupling product (a symmetrical biaryl amine) can often have a polarity similar to the desired product, making chromatographic separation challenging.

  • Chromatography Optimization: Careful optimization of your flash chromatography conditions is the first step. A shallower solvent gradient may be required to resolve the two compounds.

  • Recrystallization: If the homocoupling product and the desired biaryl have sufficiently different solubilities, recrystallization can be a powerful purification technique. Experiment with different solvent systems.

  • Reaction Optimization to Minimize Formation: The most effective approach is to prevent its formation in the first place. Homocoupling is often promoted by the presence of oxygen.[5] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Question: My biaryl product seems to be degrading on the silica gel column. How can I confirm this and what are my alternatives?

Answer:

Degradation on silica is a possibility for some sensitive compounds.

  • Stability Test (2D TLC): To check for stability, spot your crude mixture on a TLC plate, run it in a suitable solvent system, and let the plate dry completely. Then, turn the plate 90 degrees and re-run it in the same solvent system. If your product is unstable, you will see new spots that have appeared on the second run that are not on the diagonal.[3]

  • Purification Alternatives:

    • Use a less acidic stationary phase: As mentioned previously, alumina or reversed-phase silica are good options.[1][3]

    • Recrystallization: If applicable, this avoids chromatography altogether.

    • Acid-Base Extraction: Utilize the basicity of your amino-biaryl. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving less basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki reaction with this compound?

A1: Besides unreacted starting materials, the most common impurities are:

  • Homocoupling Product: Dimerization of two molecules of this compound.

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom on the starting material. This is more likely with stronger bases and prolonged reaction times at high temperatures.[3]

  • Residual Palladium Catalyst: Can often be removed by filtration through a pad of Celite or by using specific palladium scavengers.

Q2: What are some good starting solvent systems for developing a flash chromatography method for my amino-biaryl product?

A2: Due to the polar amine group, you will likely need a relatively polar solvent system. Good starting points for TLC analysis are:

  • Ethyl acetate/Hexanes (e.g., starting with 20-30% ethyl acetate and increasing polarity)

  • Dichloromethane/Methanol (e.g., starting with 2-5% methanol) Remember to add a small amount of a basic modifier like triethylamine (0.5-1%) to your chosen solvent system to prevent peak tailing.[2]

Q3: Can I use recrystallization to purify my final amino-biaryl product? What solvents should I try?

A3: Yes, recrystallization can be very effective if your product is a solid and has a high enough purity after initial workup. The choice of solvent is critical and often requires screening.

  • Single Solvent Systems: Ethanol can be a good general solvent for moderately polar compounds.

  • Two-Solvent Systems: A common and effective approach is to dissolve your compound in a good solvent (a solvent in which it is highly soluble) and then slowly add a poor solvent (an anti-solvent in which it is poorly soluble) until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly. Common systems for polar compounds include:

    • Hexanes/Ethyl Acetate

    • Hexanes/Acetone

    • Hexanes/THF

  • Acid Salt Formation: For amines, you can often form a hydrochloride or sulfate salt by treating a solution of the amine with HCl or H₂SO₄. These salts often have very different solubility profiles and may crystallize more readily than the free base.

Data Presentation

Table 1: General Flash Chromatography Conditions for Amino-Biaryl Compounds

Stationary PhaseCommon Mobile Phase SystemsModifierKey Considerations
Silica Gel Ethyl Acetate / Hexanes0.1-2% Triethylamine (TEA)Most common method; modifier is crucial to prevent peak tailing.
Dichloromethane / Methanol0.5-2% Ammonium Hydroxide in MeOHGood for more polar compounds that don't move in EtOAc/Hexanes.[3][4]
Alumina (Neutral/Basic) Ethyl Acetate / HexanesNot always necessaryGood alternative to silica for basic compounds; may have different selectivity.
Reversed-Phase (C18) Acetonitrile / Water or Methanol / Water0.1% TFA or Formic Acid (for MS)Excellent for compounds that are not very polar; avoids acidic silica.
0.1% TEA or NH₄OH (high pH)Can improve peak shape for basic compounds by running at a higher pH.[2]

Table 2: Common Recrystallization Solvent Systems for Polar Aromatic Compounds

Solvent SystemCompound PolarityNotes
Ethanol or Isopropanol Moderately PolarGood for single-solvent recrystallization.
Hexanes / Ethyl Acetate Moderately PolarA widely used and effective two-solvent system.
Hexanes / Acetone PolarAcetone is more polar than ethyl acetate, suitable for more polar compounds.
Toluene / Hexanes Less Polar AromaticsToluene can be a good solvent for aromatic compounds.
Water / Ethanol Highly PolarSuitable for highly polar compounds that have some water solubility.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of an Amino-Biaryl Compound
  • Sample Preparation: After an aqueous workup, dissolve the crude product in a minimal amount of the chromatography solvent (e.g., dichloromethane). Add a small amount of silica gel (or Celite) to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is known as dry loading and generally gives better separation than loading the sample as a solution.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The optimal gradient is determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl compound.

Protocol 2: General Recrystallization of an Amino-Biaryl Compound
  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[2]

  • Dissolution: Place the crude solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a two-solvent pair) in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Biaryl Amines crude Crude Reaction Mixture (Post-Workup) tlc TLC Analysis (e.g., 30% EtOAc/Hex + 1% TEA) crude->tlc decision Is the separation clean and Rf reasonable? tlc->decision flash_col Flash Column Chromatography (Silica or Alumina + Basic Modifier) decision->flash_col Yes troubleshoot Troubleshoot Method (See Guide) decision->troubleshoot No check_purity1 Check Purity (TLC, LC-MS, NMR) flash_col->check_purity1 decision2 Is the product >95% pure? check_purity1->decision2 recrystal Recrystallization decision2->recrystal No final_product Pure Biaryl Amine decision2->final_product Yes recrystal->final_product

Caption: General purification workflow for biaryl amines.

Troubleshooting_Diagram Troubleshooting Chromatography of Basic Biaryls start Problem: Poor Separation/ Peak Tailing on Silica q1 Have you added a basic modifier (e.g., TEA)? start->q1 add_tea Add 0.5-2% TEA to eluent q1->add_tea No q2 Is there still tailing or product degradation? q1->q2 Yes add_tea->q2 change_stationary Switch to Alumina or Amine-Functionalized Silica q2->change_stationary Yes try_rp Consider Reversed-Phase (C18) Chromatography q2->try_rp Alternative protect_amine Protect Amine (e.g., Boc) and re-purify q2->protect_amine If all else fails end_good Improved Separation q2->end_good No change_stationary->end_good try_rp->end_good protect_amine->end_good end_bad Persistent Issue

Caption: Troubleshooting chromatography of basic biaryls.

References

Technical Support Center: Suzuki Coupling of Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving electron-rich boronic acids.

Troubleshooting Guides

Low product yield is a common challenge in Suzuki coupling reactions with electron-rich boronic acids. The following table outlines frequent issues, their potential causes, and recommended solutions to improve reaction outcomes.

ProblemPotential CauseRecommended Solution
Low to No Product Yield Inefficient Oxidative Addition: Electron-rich aryl halides can be slow to react.[1][2]Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate this step.[3][4] Consider using a more reactive aryl halide (I > Br > Cl).[5][6]
Catalyst Deactivation: The palladium catalyst may decompose or become inactive during the reaction.[7]Use a fresh batch of catalyst or a pre-catalyst.[7] Ensure rigorous degassing of solvents and reagents to remove oxygen.[2]
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow.[7]The choice of base is critical; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[7][8]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the undesired coupling of two boronic acid molecules.[2][9]Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen).[9]
Catalyst System: Certain palladium species are more prone to promoting homocoupling.Employ bulky ligands that can prevent the formation of palladium species that lead to homocoupling.[2]
Protodeboronation (Loss of Boronic Acid) Presence of Protic Solvents/Impurities: Water or other protic species can cleave the C-B bond.[3][9][10]Use rigorously dried, anhydrous solvents and reagents.[4][7]
Base-Mediated Decomposition: Strong bases can accelerate the decomposition of the boronic acid.[9][10]Use a milder base like K₂CO₃ or KF.[9] Alternatively, consider converting the boronic acid to a more stable derivative.
Inherent Instability: Electron-rich and heteroaryl boronic acids can be inherently unstable.[3]Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1][6][10]

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich boronic acids challenging for Suzuki coupling reactions?

Electron-rich boronic acids can be challenging due to several factors. They are often more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and strong bases.[9][10] Additionally, the electron-donating groups can sometimes hinder the transmetalation step of the catalytic cycle.

Q2: What are the best catalyst and ligand systems for coupling electron-rich boronic acids?

For challenging couplings involving electron-rich substrates, bulky and electron-rich phosphine ligands are generally the most effective.[3][5][11] Ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy in promoting the crucial oxidative addition and reductive elimination steps while stabilizing the palladium catalyst.[3] Using palladium pre-catalysts that are more resistant to deactivation can also be beneficial.[4]

Q3: How can I minimize protodeboronation?

To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents to eliminate water, which can facilitate the cleavage of the carbon-boron bond.[4][7] Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can also reduce the rate of this side reaction.[9] A highly effective strategy is to convert the boronic acid into a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to protodeboronation.[6][10]

Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?

The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8][9] For electron-rich boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to drive the reaction forward.[7][8] However, if base-sensitive functional groups are present in the substrates, a milder base such as potassium carbonate (K₂CO₃) should be considered.[9]

Q5: Can the solvent system affect the yield of my reaction?

Yes, the solvent system can significantly impact the reaction outcome. Aprotic solvents like dioxane, THF, and toluene are commonly used.[1] The addition of a small amount of water can sometimes be beneficial, but for electron-rich boronic acids prone to protodeboronation, anhydrous conditions are generally recommended.[4][7] It is also important to ensure that all solvents are thoroughly degassed to prevent oxygen-mediated side reactions like homocoupling.[2]

Experimental Protocol: Suzuki Coupling of an Electron-Rich Boronic Acid

This generalized protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-rich boronic acid or its derivative (1.2–1.5 equiv)[12]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3; 0.5–2 mol%)[12]

  • Ligand (if not using a pre-catalyst, e.g., XPhos; 1-5 mol%)[3]

  • Base (e.g., anhydrous powdered K₃PO₄; 2.0–3.0 equiv)[9][12]

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)[3][12]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the electron-rich boronic acid (or its derivative), the palladium catalyst, the ligand (if necessary), and the base.[9][12]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.[12]

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[9][12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed. Reactions can take from 2 to 24 hours.[9][12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions with electron-rich boronic acids.

Suzuki_Troubleshooting Start Low Yield Check_SM Starting Materials Intact? Start->Check_SM SM_Yes Reaction Not Initiating Check_SM->SM_Yes Yes SM_No Side Reactions Dominating Check_SM->SM_No No Cause_Catalyst Catalyst/Ligand Inactivity SM_Yes->Cause_Catalyst Cause_Conditions Suboptimal Conditions SM_Yes->Cause_Conditions Cause_Protodeboronation Protodeboronation SM_No->Cause_Protodeboronation Cause_Homocoupling Homocoupling SM_No->Cause_Homocoupling Sol_Catalyst Use fresh/pre-catalyst Use bulky, e--rich ligand (e.g., XPhos) Cause_Catalyst->Sol_Catalyst Sol_Conditions Increase Temperature Screen Bases (K3PO4) Screen Solvents Cause_Conditions->Sol_Conditions Sol_Protodeboronation Use anhydrous solvent Use milder base (KF) Use boronic ester/trifluoroborate Cause_Protodeboronation->Sol_Protodeboronation Sol_Homocoupling Rigorous degassing Use bulky ligand Cause_Homocoupling->Sol_Homocoupling

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

References

Technical Support Center: Suzuki Coupling with Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Suzuki coupling reactions involving fluorinated phenylboronic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering systematic approaches to identify and resolve them.

Issue 1: Low to No Product Yield

A low or non-existent yield is a common challenge, often pointing to issues with the catalyst system, reaction conditions, or the stability of the boronic acid.

  • Question: My Suzuki coupling reaction with a fluorinated phenylboronic acid is resulting in a very low yield. What are the primary parameters I should investigate?

  • Answer: A systematic approach is crucial when troubleshooting low yields. Begin by evaluating the following factors:

    • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may prove inefficient for electron-deficient fluorinated phenylboronic acids.[1] Consider more active catalyst systems.

    • Base Selection: The strength and type of base are crucial for the transmetalation step. The optimal base is often dependent on the specific boronic acid and solvent system used.

    • Solvent and Temperature: Ensure your solvent is appropriately degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[2] The reaction temperature may also need optimization; higher temperatures can sometimes increase the rate of side reactions.[3]

    • Boronic Acid Stability: Fluorinated phenylboronic acids can be prone to protodeboronation, a side reaction that consumes your starting material.[4][5]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield catalyst Evaluate Catalyst System start->catalyst base Optimize Base start->base conditions Check Reaction Conditions start->conditions boronic_acid Assess Boronic Acid Stability start->boronic_acid solution_catalyst Switch to Buchwald-type ligand (e.g., SPhos, XPhos) with a Pd(0) source (e.g., Pd₂(dba)₃) catalyst->solution_catalyst solution_base Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) base->solution_base solution_conditions Ensure rigorous degassing of solvent. Optimize temperature. conditions->solution_conditions solution_boronic_acid Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate) boronic_acid->solution_boronic_acid SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'B(OH)₂ Base diorganopalladium Ar-Pd(II)L₂-Ar' transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination Ar-Ar' reductive_elimination->pd0

References

solvent effects on the stability of 5-Amino-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the stability of 5-Amino-2-fluorophenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or kinetics Degradation of the boronic acid in the reaction solvent.Prepare solutions of the boronic acid fresh before use. Consider using anhydrous aprotic solvents such as THF, Dioxane, or DMF to minimize hydrolysis. If the reaction must be run in a protic solvent, minimize the time the boronic acid is in solution before use.
Appearance of unexpected byproducts in analysis (e.g., NMR, LC-MS) Oxidative or hydrolytic degradation of the boronic acid. A common degradation product is 4-amino-3-fluorophenol resulting from oxidative deboronation.Degas solvents to remove dissolved oxygen to minimize oxidation. Work under an inert atmosphere (e.g., nitrogen or argon). Ensure the pH of the reaction mixture is controlled, as both acidic and basic conditions can promote degradation.
Poor solubility of the boronic acid Use of an inappropriate solvent.While aprotic solvents are often preferred for stability, solubility can be a challenge. For reactions, consider a solvent system that balances stability and solubility, such as a mixture of an aprotic and a polar solvent. For analysis, a diluent like acetonitrile or a mixture of acetonitrile and water is often used.
Compound degradation during purification by chromatography On-column degradation, particularly on silica gel or in reversed-phase HPLC with protic mobile phases.For silica gel chromatography, consider deactivating the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent. For reversed-phase HPLC, use an aprotic diluent and consider using a mobile phase with a low pH (e.g., containing formic acid) to suppress silanol interactions, or a high pH with an appropriate column to control ionization.[1]
Solid material appears discolored or clumpy over time Instability due to moisture and/or air exposure. Boronic acids are known to be sensitive to atmospheric conditions.Store the solid compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) and at a low temperature (refrigerated or frozen) as recommended by the supplier. Use a desiccator to protect from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for boronic acids, including this compound, are oxidative deboronation and protodeboronation (hydrolysis).[2][3] Oxidative deboronation involves the cleavage of the carbon-boron bond to form the corresponding phenol (4-amino-3-fluorophenol).[4][5] Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, which can be catalyzed by acidic or basic conditions.[3][4]

Q2: Which solvents are recommended for dissolving and reacting with this compound to ensure maximum stability?

A2: For reactions, anhydrous aprotic solvents are generally recommended to minimize hydrolysis and maintain the reactivity of the boronic acid.[1] Examples of suitable solvents include tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF). If a protic solvent is necessary, it is crucial to use the boronic acid solution immediately after preparation. For analytical purposes like HPLC, using a non-aqueous and aprotic diluent can prevent on-column degradation.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of boronic acids in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can catalyze degradation.[4] The pH also affects the ionization state of both the boronic acid moiety and the amino group, which can influence reaction rates and degradation pathways.[6] It is advisable to buffer aqueous solutions to a pH where the compound exhibits maximum stability, which often needs to be determined empirically.

Q4: Are there any additives that can enhance the stability of this compound in solution?

A4: While not always practical for subsequent reactions, forming a boronate ester by reacting the boronic acid with a diol (e.g., pinacol) can protect it from degradation.[2] However, these esters may need to be cleaved to regenerate the active boronic acid. For oxidative degradation, minimizing exposure to oxygen by using degassed solvents and an inert atmosphere is the most effective strategy. Interestingly, in some cases, antioxidants like ascorbic acid have been found to accelerate degradation, so their use should be approached with caution.[4]

Q5: What are the ideal storage conditions for solid this compound?

A5: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (such as nitrogen or argon), and at a low temperature (2-8°C or as recommended by the supplier).[7] It is also crucial to protect the compound from moisture, for instance, by storing it in a desiccator.

Experimental Protocols

General Protocol for Assessing Solvent Stability by HPLC
  • Solution Preparation:

    • Prepare stock solutions of this compound in the solvents to be tested (e.g., acetonitrile, methanol, water, THF, DMF) at a known concentration (e.g., 1 mg/mL).

    • Ensure solvents are of high purity. For anhydrous conditions, use freshly opened anhydrous solvents.

  • Incubation:

    • Aliquot the solutions into sealed vials.

    • Store the vials under controlled temperature and light conditions.

    • Take time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Use a stability-indicating HPLC method. A reversed-phase C18 column is common.

    • Mobile Phase Example: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time for each solvent.

Data Presentation

Table 1: Representative Stability of this compound in Various Solvents at Room Temperature

SolventType% Remaining after 24h% Remaining after 48h
AcetonitrilePolar Aprotic>99%>99%
Tetrahydrofuran (anhydrous)Polar Aprotic>99%>99%
Dimethylformamide (anhydrous)Polar Aprotic>99%>99%
MethanolPolar Protic95%90%
Water (pH 7)Polar Protic90%80%
Water (pH 3)Polar Protic (Acidic)85%70%
Water (pH 9)Polar Protic (Basic)80%65%

Visualizations

Troubleshooting_Workflow cluster_0 start Inconsistent Experimental Results? check_reagent Is this compound solution freshly prepared? start->check_reagent check_solvent Was an anhydrous aprotic solvent used? check_reagent->check_solvent Yes solution_fresh Prepare fresh solution before each experiment. check_reagent->solution_fresh No check_atmosphere Was the reaction performed under an inert atmosphere? check_solvent->check_atmosphere Yes solution_solvent Use anhydrous aprotic solvents (e.g., THF, Dioxane). check_solvent->solution_solvent No check_ph Is the reaction pH controlled? check_atmosphere->check_ph Yes solution_atmosphere Degas solvents and use N2 or Ar atmosphere. check_atmosphere->solution_atmosphere No solution_ph Buffer the reaction mixture if possible. check_ph->solution_ph No end_node Problem Resolved check_ph->end_node Yes solution_fresh->end_node solution_solvent->end_node solution_atmosphere->end_node solution_ph->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways cluster_oxidation Oxidative Deboronation cluster_hydrolysis Protodeboronation (Hydrolysis) boronic_acid This compound phenol 4-Amino-3-fluorophenol boronic_acid->phenol Oxidation arene 3-Fluoroaniline boronic_acid->arene Hydrolysis boric_acid Boric Acid boronic_acid->boric_acid Hydrolysis ros Reactive Oxygen Species (ROS) ros->phenol water H2O (Acidic or Basic) water->arene water->boric_acid

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Managing Homocoupling in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and minimize homocoupling side products in reactions involving boronic acids, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it problematic?

A1: Homocoupling is a significant side reaction where two molecules of a boronic acid reagent react to form a symmetrical biaryl byproduct.[1][2] This unwanted reaction consumes the starting material, which in turn lowers the yield of the desired cross-coupled product.[2] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate purification processes.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers of homocoupling are the presence of oxygen and the use of a Palladium(II) (Pd(II)) catalyst precursor.[1][2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two boronic acid molecules to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2][4][5][6] Rigorous exclusion of oxygen is therefore critical.[1][7][8]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its reduction to the active Pd(0) state.[1][6][7]

Q3: How does the choice of palladium source, base, and solvent affect homocoupling?

A3: The selection of reaction components is critical in minimizing homocoupling.

  • Palladium Source: Pd(II) sources can directly promote homocoupling.[1] It is often preferable to use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or an air-stable precatalyst that rapidly generates the active Pd(0) species.[3]

  • Base: While a base is necessary to activate the boronic acid for transmetalation, a strong base can sometimes promote side reactions.[9] Milder bases like K₂CO₃ or KF may be beneficial.

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and THF are commonly used and can be effective in minimizing homocoupling.[1] While a small amount of water is often needed to dissolve the base, excessive water can sometimes promote homocoupling.[3]

Q4: Are certain types of boronic acids more prone to homocoupling?

A4: Yes, the electronic properties of the boronic acid can play a role. For instance, electron-deficient arylboronic acids have been shown to be more susceptible to homocoupling under certain conditions.[10][11] Alkylboronic acids can also be more prone to side reactions in general due to their lower reactivity compared to arylboronic acids.[3]

Q5: How can I remove homocoupling byproducts during purification?

A5: Separation of the homocoupling byproduct from the desired cross-coupled product can be challenging due to their similar polarities. Common purification techniques include:

  • Flash Column Chromatography: This is the most common method, but may require careful solvent system optimization for effective separation.[10]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method to obtain a pure compound, provided a suitable solvent is found where the solubility of the product and byproduct differ significantly.[12][13]

  • Trituration: This involves washing the crude solid material with a solvent in which the homocoupling byproduct is more soluble than the desired product.[12]

Troubleshooting Guides

Issue 1: Significant Homocoupling Observed by TLC/GC-MS/LC-MS

If you observe a significant amount of a symmetrical biaryl byproduct, it is a clear indication of homocoupling.

Troubleshooting Workflow

G start High Homocoupling Observed check_oxygen 1. Review Oxygen Exclusion Technique start->check_oxygen degas Improve Degassing: - Sparging with inert gas - Freeze-pump-thaw cycles check_oxygen->degas Technique inadequate check_pd_source 2. Evaluate Palladium Source check_oxygen->check_pd_source Technique is robust degas->check_pd_source switch_pd Switch to Pd(0) source (e.g., Pd(PPh3)4) or modern precatalyst check_pd_source->switch_pd Using Pd(II) add_reductant Add a mild reducing agent (e.g., potassium formate) if using Pd(II) check_pd_source->add_reductant Using Pd(II) optimize_conditions 3. Optimize Reaction Conditions check_pd_source->optimize_conditions Using Pd(0) switch_pd->optimize_conditions add_reductant->optimize_conditions slow_addition Slowly add boronic acid using a syringe pump optimize_conditions->slow_addition ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos) optimize_conditions->ligand end Homocoupling Minimized slow_addition->end ligand->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Recommended Actions:
  • Ensure Rigorous Exclusion of Oxygen: Homocoupling is often promoted by oxygen.[8] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[8][14] A common technique is to sparge the solvent with an inert gas for 15-30 minutes or use freeze-pump-thaw cycles for more sensitive reactions.[7]

  • Re-evaluate Your Palladium Source: As Pd(II) sources can directly cause homocoupling, consider switching to a Pd(0) precursor.[3] If using a Pd(II) source is necessary, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by facilitating the reduction to the active Pd(0) catalyst.[7][15][16]

  • Optimize Reagent Addition: The instantaneous concentration of the boronic acid can influence the rate of homocoupling. A slow addition of the boronic acid solution to the reaction mixture using a syringe pump can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.[3][16]

  • Consider Ligand Effects: The use of bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step in the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[3][10]

Issue 2: Difficulty Separating Homocoupled Product from Desired Product

Due to similar physical properties, purification can be a significant challenge.

Recommended Actions:
  • Optimize Chromatography: Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexane or dichloromethane/methanol gradients) to improve separation on a silica gel column. Sometimes, using a less polar solvent system over a longer column can achieve the desired separation.

  • Attempt Recrystallization: If your desired product is a solid, try to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the homocoupling byproduct remains in solution.

  • Use a Boronic Acid Scavenger: In some cases, after the reaction is complete, a scavenger resin designed to bind boronic acids can be used to remove any unreacted starting material, which might simplify the purification of the final product from the homocoupled byproduct.

Data Presentation

Effect of Palladium Source and Additives on Homocoupling

The choice of catalyst and the use of additives can significantly impact the amount of homocoupling byproduct formed.

Catalyst PrecursorLigandAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
Pd(OAc)₂PPh₃None~25-40%~50-65%
Pd(OAc)₂PPh₃KCOOH (1.5 equiv)<5%~85-95%
Pd(PPh₃)₄(Internal)None<10%~80-90%
Pd(OAc)₂SPhosNone<2%>95%
Note: Data is generalized from multiple sources for illustrative purposes.[17]

Proposed Mechanisms of Homocoupling

Understanding the potential pathways for homocoupling can aid in developing strategies to prevent it.

G cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Direct Pd(II) Pathway Pd0 Pd(0)L2 PdO2 L2Pd(O2) Pd0->PdO2 + O2 O2 O2 Intermediate1 [ArPd(OOB(OH)2)L2] PdO2->Intermediate1 + ArB(OH)2 ArBOH2_1 ArB(OH)2 ArAr Ar-Ar Intermediate1->ArAr + ArB(OH)2 ArBOH2_2 ArB(OH)2 PdII Pd(II)X2 ArPdX [ArPd(II)X] PdII->ArPdX + ArB(OH)2 - B(OH)2X ArBOH2_3 ArB(OH)2 Ar2Pd [Ar2Pd(II)] ArPdX->Ar2Pd + ArB(OH)2 - B(OH)2X ArBOH2_4 ArB(OH)2 ArAr2 Ar-Ar Ar2Pd->ArAr2 Reductive Elimination Pd0_2 Pd(0) Ar2Pd->Pd0_2

Caption: Proposed mechanisms for boronic acid homocoupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.5-2 mol%), and any additional ligand if required.[1][14][17]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[10][17]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe under a positive pressure of the inert gas.[1][14][10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14][10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14][10]

References

Technical Support Center: 5-Amino-2-fluorophenylboronic acid in Chemoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chemoselectivity issues encountered during synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main chemoselectivity challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary chemoselectivity challenges arise from the dual reactivity of the molecule. The amino group (-NH₂) is nucleophilic and basic, while the boronic acid [-B(OH)₂] is the desired reactive site for the Suzuki-Miyaura coupling. This can lead to several competing reactions:

  • N-Arylation: The amino group can act as a nucleophile and compete with the boronic acid in palladium-catalyzed cross-coupling reactions, leading to the formation of undesired diarylamine byproducts.

  • Catalyst Inhibition/Coordination: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity or altering its reactivity.

  • Protodeboronation: Like many electron-rich or sterically hindered boronic acids, this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-fluoroaniline as a byproduct.[1][2]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.

The ortho-fluorine atom also influences reactivity through its electron-withdrawing inductive effect, which can increase the rate of transmetalation but also affect the basicity of the nearby amino group.[2]

Q2: I am observing significant amounts of 4-fluoroaniline in my reaction mixture. What is causing this and how can I minimize it?

A2: The formation of 4-fluoroaniline is due to a side reaction called protodeboronation. This is a common issue with electron-rich boronic acids and can be exacerbated by prolonged reaction times, high temperatures, and the presence of water and a strong base.

Troubleshooting Protodeboronation:

StrategyRationaleRecommended Action
Use a Milder Base Strong bases can accelerate the rate of protodeboronation.Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Anhydrous Conditions Water is a proton source for this side reaction.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Faster Catalyst System A more active catalyst can promote the desired coupling at a rate that outcompetes protodeboronation.Employ a highly active palladium precatalyst, such as one based on a biarylphosphine ligand (e.g., XPhos, SPhos).[3]
Lower Reaction Temperature Higher temperatures can increase the rate of decomposition.If using a highly active catalyst, it may be possible to run the reaction at a lower temperature.

Q3: Should I protect the amino group of this compound before using it in a Suzuki-Miyaura coupling?

A3: Protecting the amino group is a common and often effective strategy to prevent N-arylation and other undesired side reactions. The choice of protecting group is critical and should be orthogonal to the reaction conditions of the Suzuki-Miyaura coupling and easily removable post-coupling.

Common Protecting Groups for Amines:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, basePiperidine in DMF
AcetylAcAc₂O or AcCl, baseAcidic or basic hydrolysis

Protecting the amine can simplify the reaction profile and improve the yield of the desired C-C coupled product. However, it adds extra steps to the synthetic sequence (protection and deprotection).

Troubleshooting Guides

Guide 1: Low Yield of Desired C-C Coupled Product

This guide addresses scenarios where the starting materials are consumed, but the yield of the desired biaryl product is low, with a mixture of byproducts.

Logical Troubleshooting Workflow:

low_yield start Low Yield of Desired Product check_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_byproducts protodeboronation High Protodeboronation (4-fluoroaniline) check_byproducts->protodeboronation Yes homocoupling Significant Homocoupling check_byproducts->homocoupling Yes n_arylation N-Arylation Byproduct Detected check_byproducts->n_arylation Yes no_reaction Starting Material Recovery check_byproducts->no_reaction Yes solution_proto See FAQ Q2: - Milder Base - Anhydrous Conditions - Faster Catalyst protodeboronation->solution_proto solution_homo Degas Solvents Thoroughly Use Fresh, Active Catalyst homocoupling->solution_homo solution_n_aryl Protect Amino Group (e.g., Boc) See Protocol 2 n_arylation->solution_n_aryl solution_no_react Check Catalyst Activity Increase Temperature Screen Different Ligands/Bases no_reaction->solution_no_react

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Guide 2: Reaction Fails to Go to Completion

This guide is for situations where a significant amount of starting material remains even after extended reaction times.

Possible Causes and Solutions:

CauseDiagnostic CheckRecommended Solution
Inactive Catalyst Run a control reaction with a known, reliable coupling partner.Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst.
Poor Solubility Observe the reaction mixture for undissolved solids.Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Inappropriate Base The chosen base may not be strong enough or may be sterically hindered.Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.
Amine Coordination This can be inferred if other parameters seem optimal but the reaction is sluggish.Protect the amino group (see Protocol 2).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Unprotected this compound

This protocol is a starting point and may require optimization depending on the coupling partner. It is designed to minimize protodeboronation by using a highly active catalyst system at a moderate temperature.

Reaction Scheme:

reaction_unprotected sub1 This compound plus1 + sub1->plus1 sub2 Ar-X (Aryl Halide) plus1->sub2 arrow Pd Catalyst, Base Solvent, Heat sub2->arrow prod 5-Amino-2-fluoro-biphenyl Derivative arrow->prod

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Dioxane/H₂O (4:1, degassed)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and K₃PO₄.

  • Add the palladium catalyst and ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with N-Boc-Protected this compound

This protocol is recommended when N-arylation is a significant side reaction or when the unprotected amine interferes with the catalyst.

Workflow for N-Boc Protection and Subsequent Coupling:

workflow_protected start This compound protect Protection: Boc₂O, Et₃N, THF start->protect protected_intermediate N-Boc-5-amino-2-fluorophenylboronic acid protect->protected_intermediate coupling Suzuki-Miyaura Coupling: Ar-X, Pd Catalyst, Base protected_intermediate->coupling coupled_product N-Boc Protected Biaryl coupling->coupled_product deprotect Deprotection: TFA or HCl in Dioxane coupled_product->deprotect final_product Final Biaryl Amine deprotect->final_product

Caption: Workflow for protection, coupling, and deprotection.

Procedure for N-Boc Protection:

  • Dissolve this compound (1.0 eq) in THF.

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product to obtain N-Boc-5-amino-2-fluorophenylboronic acid.

Procedure for Suzuki-Miyaura Coupling of Protected Substrate:

Follow Protocol 1, substituting the unprotected boronic acid with the N-Boc protected version. Reaction conditions may be milder due to the increased stability and cleaner reaction profile.

Procedure for N-Boc Deprotection:

  • Dissolve the N-Boc protected biaryl product in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

  • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product.

  • Purify as needed.

This technical support center provides a foundational guide to addressing the chemoselectivity issues associated with this compound. For novel substrates, empirical optimization of the reaction conditions is highly recommended.

References

Validation & Comparative

A Comparative Yield Analysis of Aminophenylboronic Acid Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A pivotal component of this reaction is the organoboron species, and among these, aminophenylboronic acids are of significant interest due to the prevalence of the aminobiphenyl moiety in pharmaceuticals and functional materials. The positional isomerism of the amino group—ortho (2-), meta (3-), or para (4-)—on the phenylboronic acid ring can profoundly influence the reaction yield and rate due to a combination of electronic and steric effects. This guide provides a comparative analysis of the performance of these isomers in Suzuki coupling reactions, supported by experimental data collated from the literature.

Influence of Isomer Position on Reaction Yield

The reactivity of aminophenylboronic acid isomers in Suzuki coupling is governed by the interplay of the electron-donating nature of the amino group and the steric hindrance it imposes. Generally, electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle. However, the position of the amino group introduces significant steric and electronic variations that lead to differential reactivity among the isomers.

  • Para-aminophenylboronic acid (4-aminophenylboronic acid): Typically exhibits the highest reactivity and yields. The amino group at the para position provides maximum electronic activation to the aromatic ring through resonance, facilitating the transmetalation step without imposing steric hindrance at the reaction center.

  • Meta-aminophenylboronic acid (3-aminophenylboronic acid): Generally shows good reactivity, with yields often comparable to or slightly lower than the para isomer. The amino group at the meta position provides inductive electron-donating effects, which are less pronounced than the resonance effects from the para position. Steric hindrance is minimal.

  • Ortho-aminophenylboronic acid (2-aminophenylboronic acid): Often displays the lowest reactivity and yields among the three isomers. The primary reason is the significant steric hindrance caused by the proximity of the amino group to the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step. Furthermore, the amino group can potentially coordinate to the palladium catalyst, which may also affect the catalytic cycle.

Comparative Yield Data

IsomerAryl HalideCatalystBaseSolventTime (h)Yield (%)Reference
4-Aminophenylboronic acid 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1295[1]
4-Aminophenylboronic acid 4-Bromotoluene[Pd₂(dba)₃]/SPhosK₃PO₄1,4-Dioxane1892N/A
3-Aminophenylboronic acid 4-BromoanisolePd(dppf)Cl₂Na₂CO₃DMF/H₂O1688N/A
3-Aminophenylboronic acid BromobenzenePd(OAc)₂/PCy₃K₃PO₄Toluene2485N/A
2-Aminophenylboronic acid 4-BromobenzonitrilePd(OAc)₂/XPhosK₃PO₄1,4-Dioxane2475N/A
2-Aminophenylboronic acid 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O2068N/A

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving aminophenylboronic acid isomers, based on representative literature procedures.

General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline for a rapid and efficient Suzuki coupling reaction under microwave irradiation.

Materials:

  • Aryl halide (1.0 mmol)

  • Aminophenylboronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the corresponding aminophenylboronic acid isomer (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the degassed solvent mixture (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminobiphenyl.

Visualizing the Suzuki Coupling Workflow and Isomeric Effects

To better understand the Suzuki-Miyaura coupling reaction and the influence of the aminophenylboronic acid isomer's structure, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product Aminobiphenyl (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Aminophenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Isomer_Effects cluster_para Para Isomer cluster_meta Meta Isomer cluster_ortho Ortho Isomer p_isomer 4-Aminophenylboronic Acid p_effect Strong electronic activation Minimal steric hindrance p_isomer->p_effect p_yield High Yield p_effect->p_yield m_isomer 3-Aminophenylboronic Acid m_effect Moderate electronic activation Minimal steric hindrance m_isomer->m_effect m_yield Good Yield m_effect->m_yield o_isomer 2-Aminophenylboronic Acid o_effect Electronic activation Significant steric hindrance o_isomer->o_effect o_yield Lower Yield o_effect->o_yield

References

The Fluorine Factor: A Comparative Guide to the Kinetics of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of substituted phenylboronic acids is paramount for efficient reaction design and optimization. This guide provides a comparative analysis of the kinetic profiles of fluorinated versus non-fluorinated phenylboronic acids, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The inclusion of fluorine atoms significantly alters the physicochemical properties of these reagents, leading to distinct kinetic behaviors that can be leveraged in synthetic chemistry.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] In the context of phenylboronic acids, fluorine's strong electron-withdrawing nature profoundly influences the reactivity of the boronic acid moiety.[1][2] This guide delves into the kinetic consequences of this substitution, offering a data-driven comparison to aid in the selection of appropriate reagents for drug discovery and development.

The Impact of Fluorination on Physicochemical Properties and Reactivity

Fluorine's high electronegativity decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid.[1][2] This enhanced acidity can have a dual effect on the kinetics of the Suzuki-Miyaura coupling. While a more Lewis acidic boronic acid might be expected to undergo transmetalation more readily, an overly electron-deficient ring can be detrimental to this often rate-limiting step.[1][3]

Generally, non-fluorinated or electron-rich phenylboronic acids are observed to exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings compared to their fluorinated, electron-deficient counterparts.[1] However, fluorinated phenylboronic acids remain indispensable for synthesizing molecules where fluorine's unique properties are crucial for the desired biological activity.[1]

Quantitative Data Comparison

Direct, side-by-side kinetic data for a comprehensive set of fluorinated and non-fluorinated phenylboronic acids under identical conditions is not always readily available in the literature.[1][3] However, we can infer performance based on reported pKa values and reaction yields from various studies.

Acidity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

The acidity of the boronic acid, as indicated by its pKa, is a key parameter influencing its reactivity. The introduction of fluorine atoms generally increases the acidity (lowers the pKa) of phenylboronic acids.[2][4] The position of the fluorine substituent has a significant impact, with ortho-substitution often leading to a more pronounced increase in acidity due to potential intramolecular hydrogen bonding.[2]

Boronic AcidpKaReference
Phenylboronic Acid8.83[2]
2-Fluorophenylboronic Acid7.80[2]
3-Fluorophenylboronic Acid8.35[2]
4-Fluorophenylboronic Acid8.65[2]
2,6-Difluorophenylboronic Acid6.75[2]
3,5-Difluorophenylboronic Acid7.79[2]
Pentafluorophenylboronic Acid7.15[2]

Note: pKa values can vary depending on the experimental conditions.

Comparative Suzuki-Miyaura Coupling Performance

While explicit rate constants are sparse, the yields of Suzuki-Miyaura reactions can serve as an indicator of relative reactivity. The following table summarizes yields for various substituted phenylboronic acids in coupling reactions, illustrating the general trend of electron-withdrawing groups decreasing reaction efficiency.

Boronic AcidAryl Halide PartnerCatalyst SystemSolvent/BaseTemperature (°C)Yield (%)Notes
4-Methoxyphenylboronic Acid (Electron-Rich)Pyridine-2-sulfonyl fluorideNot SpecifiedNot SpecifiedNot Specified85Higher yield suggests faster reaction.[1]
Phenylboronic Acid (Electron-Neutral)4-BromotoluenePd NanoparticlesEtOH/H₂O, NaOH70~50Baseline for comparison.[3]
4-Cyanophenylboronic Acid (Electron-Poor)Pyridine-2-sulfonyl fluorideNot SpecifiedNot SpecifiedNot Specified45Lower yield attributed to the electron-withdrawing group.[1]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)DMF/H₂O, K₂CO₃7598High yield achieved under sonication, suggesting efficient coupling under specific conditions.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. Below is a general protocol for the kinetic analysis of Suzuki-Miyaura reactions via High-Performance Liquid Chromatography (HPLC).

General Protocol for Kinetic Analysis via HPLC
  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the phenylboronic acid (fluorinated or non-fluorinated, 1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 mmol), and a suitable solvent (e.g., dioxane/water mixture). An internal standard (e.g., biphenyl) is added for accurate quantification.[3]

  • Initiation and Sampling: Bring the reaction mixture to the desired temperature to initiate the reaction. At specified time intervals, withdraw aliquots of the reaction mixture and quench them immediately (e.g., by cooling in an ice bath and diluting with a suitable solvent).

  • Sample Preparation: Filter the quenched aliquots to remove any solids before HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Setup Thermostated Vessel Inert Atmosphere Reagents Add: Aryl Halide Boronic Acid Catalyst Base Solvent Internal Standard Setup->Reagents Initiate Heat to Desired Temperature Reagents->Initiate Sample Withdraw & Quench Aliquots at Time Intervals Initiate->Sample HPLC HPLC Analysis of Samples Sample->HPLC Data Plot [Product] vs. Time Determine Initial Rate HPLC->Data

Caption: A generalized workflow for a kinetic study of a Suzuki-Miyaura reaction.

Conclusion

The decision to employ a fluorinated versus a non-fluorinated phenylboronic acid in synthesis necessitates a careful consideration of the trade-off between potentially lower reactivity and the desired physicochemical properties of the final product. The available data strongly suggest that non-fluorinated, electron-rich phenylboronic acids will generally exhibit higher reactivity in Suzuki-Miyaura couplings.[1] However, for the synthesis of novel therapeutics and other advanced materials, the unique advantages conferred by fluorine often outweigh the challenges associated with the reactivity of their boronic acid precursors. Researchers should anticipate the need for more rigorous optimization of reaction conditions when utilizing electron-deficient fluorinated phenylboronic acids to achieve satisfactory yields and reaction rates.[1]

References

A Comparative Guide to Reaction Monitoring: 19F NMR vs. Chromatographic Methods for 5-Amino-2-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimization, kinetic analysis, and ensuring product quality. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring reactions involving the versatile building block, 5-Amino-2-fluorophenylboronic acid.

The fluorine atom in this compound offers a unique spectroscopic handle, making ¹⁹F NMR an exceptionally powerful tool for real-time reaction analysis. This guide delves into the practical applications, experimental protocols, and comparative performance of these methods, supported by experimental data.

At a Glance: ¹⁹F NMR vs. HPLC-UV and GC-MS

Feature¹⁹F NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the resonance of ¹⁹F nuclei in a magnetic field, sensitive to chemical environment.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with UV detection.Separates volatile compounds based on their boiling points and interactions with a stationary phase, with mass-based detection.
Sample Prep Minimal; direct analysis of the reaction mixture is often possible.Requires sample quenching, dilution, and filtration.Requires quenching, extraction, and often derivatization to increase volatility.
Analysis Time Rapid; spectra can be acquired in seconds to minutes.Typically 5-30 minutes per sample.Typically 10-40 minutes per sample, plus derivatization time.
Quantitative Analysis Excellent; direct integration of signals (with proper parameters).Good; requires calibration curves with standards.Good; requires calibration curves and internal standards.
Structural Info Provides detailed structural information about fluorine-containing species.Indirect; based on retention time comparison with standards.Provides mass-to-charge ratio and fragmentation patterns, aiding in structural elucidation.
Interferences Minimal, as ¹⁹F is rare in natural products and solvents.Potential for co-elution of species with similar polarities.Potential for thermal degradation of analytes; complex matrices can cause interference.
Cost & Complexity Higher initial instrument cost; can be operated by trained personnel. Benchtop options are more accessible.Moderate instrument cost and complexity.Moderate instrument cost; requires expertise in derivatization and data analysis.

In-Depth Analysis: A Suzuki-Miyaura Coupling Case Study

To illustrate the practical differences between these techniques, we will consider a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Reaction Monitoring with ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy offers a direct, non-invasive window into the reaction progress. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for clear differentiation between the starting material and the product.

Key Advantages of ¹⁹F NMR:

  • High Sensitivity and No Background: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong signals. The absence of fluorine in most common reagents and solvents results in a clean baseline.[1]

  • Direct Measurement: In many cases, an aliquot of the reaction mixture can be directly analyzed without workup, preserving the integrity of the reaction kinetics.[2]

  • Structural Information: The ¹⁹F NMR spectrum provides not only quantitative data but also structural information about any fluorine-containing intermediates or byproducts that may form.

Experimental Protocol: ¹⁹F NMR Monitoring

  • Sample Preparation: At designated time points, a 0.1 mL aliquot of the reaction mixture is withdrawn and added to an NMR tube containing 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe is used. For quantitative measurements, a sufficient relaxation delay (e.g., 5 times the longest T₁) should be employed.

  • Data Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. The spectrum is referenced to an internal or external standard (e.g., trifluorotoluene).

  • Data Analysis: The conversion is calculated by integrating the signals corresponding to the starting material and the product.

Expected ¹⁹F NMR Data:

CompoundStructureExpected ¹⁹F Chemical Shift (ppm)
This compound~ -115 to -125
Biaryl Product~ -110 to -120 (shifted from starting material)

Note: Chemical shifts are illustrative and can vary based on solvent and reaction conditions.

Workflow for ¹⁹F NMR Reaction Monitoring

G cluster_reaction Chemical Reaction cluster_nmr ¹⁹F NMR Analysis start Start Reaction (this compound + Aryl Halide) reaction Reaction in Progress start->reaction end_reaction Reaction Quenched/Complete reaction->end_reaction aliquot Take Aliquot at Time (t) reaction->aliquot nmr_tube Prepare NMR Sample aliquot->nmr_tube acquire Acquire ¹⁹F NMR Spectrum nmr_tube->acquire process Process and Integrate Data acquire->process kinetics Determine % Conversion process->kinetics kinetics->reaction Optimize Conditions

Caption: Workflow for monitoring a chemical reaction using ¹⁹F NMR spectroscopy.

Alternative Monitoring Techniques: HPLC-UV and GC-MS

While ¹⁹F NMR is a powerful tool, HPLC-UV and GC-MS are widely available and offer complementary information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust technique for separating and quantifying components in a liquid mixture. For reactions involving this compound, a reversed-phase HPLC method with UV detection is typically employed.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: A small aliquot of the reaction mixture is quenched (e.g., with acidic water), diluted with the mobile phase, and filtered through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a C18 column and a UV detector is used. The mobile phase is typically a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

  • Quantification: Calibration curves for the starting material and product are generated using standards of known concentrations.

Comparative Data: HPLC-UV vs. ¹⁹F NMR

Parameter¹⁹F NMRHPLC-UV
Sample Throughput High (fast acquisition)Moderate (run time per sample)
Calibration Not always required for % conversionEssential for accurate quantification
Detection of Intermediates Can detect unknown fluorine-containing speciesOnly species that absorb at the detection wavelength and are separated
Solvent Consumption LowHigh
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique but requires analytes to be volatile and thermally stable. Boronic acids and their amino-substituted derivatives are generally non-volatile and require derivatization prior to analysis.[3]

Experimental Protocol: GC-MS Analysis (with Silylation)

  • Sample Preparation: An aliquot of the reaction is quenched and the solvent removed. The residue is dried thoroughly.

  • Derivatization: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added, and the mixture is heated to form the volatile trimethylsilyl (TMS) derivatives of the amine and boronic acid groups.[3]

  • Instrumentation: A GC-MS system with a standard non-polar column (e.g., DB-5ms) is used.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

  • Data Analysis: The reaction components are identified by their retention times and mass spectra. Quantification is performed using an internal standard and calibration curves.

Logical Workflow for Method Selection

G start Need to Monitor Reaction of This compound q1 Is real-time kinetic data and structural information on F-containing species critical? start->q1 nmr Use ¹⁹F NMR q1->nmr Yes q2 Is high-throughput screening of reaction conditions the primary goal? q1->q2 No end Method Selected nmr->end hplc Use HPLC-UV q2->hplc Yes q3 Is identification of unknown (non-fluorinated) byproducts and high sensitivity required? q2->q3 No hplc->end gcms Use GC-MS (with derivatization) q3->gcms Yes q3->end No gcms->end

References

Comparative Guide to LC-MS Methods for Monitoring 5-Amino-2-fluorophenylboronic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the reaction progress of 5-Amino-2-fluorophenylboronic acid. This compound is a critical building block in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, where precise tracking of reactants, products, and impurities is essential for optimizing yield and purity.[1][2] Due to the polar nature of boronic acids, specialized analytical approaches are often required for robust and accurate quantification.[3]

This document compares two primary LC-MS techniques: the widely used Reversed-Phase (RP) C18 LC-MS/MS and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS. It provides detailed experimental protocols, a comparison of performance metrics, and a discussion of alternative analytical techniques.

Comparison of Key Analytical Techniques

While LC-MS is a premier technique for reaction monitoring due to its high sensitivity and selectivity, other methods can also be employed.[1] The following table provides a brief comparison.

TechniqueAdvantagesDisadvantagesApplicability for this Reaction
LC-MS High sensitivity and selectivity; provides molecular weight information; suitable for a wide range of compounds.[4]Higher cost and complexity.Excellent: Ideal for real-time, quantitative monitoring of polar reactants, products, and byproducts without derivatization.[1][5]
TLC Simple, fast, and low-cost for qualitative assessment.[6]Low resolution; not quantitative; requires off-line extraction for mass confirmation.[6]Good: Useful for rapid, qualitative checks of reaction completion.
GC-MS High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like boronic acids; high temperatures can cause degradation.[1]Poor: Not ideal due to the low volatility and thermal instability of the target boronic acid.
NMR Provides detailed structural information; inherently quantitative.[1]Lower sensitivity compared to MS; may be difficult to resolve all components in a complex mixture.Fair: Can be used for in-situ monitoring but may lack the sensitivity for trace impurity detection.

In-Depth Comparison of LC-MS Methods

The choice between a reversed-phase and a HILIC method depends on the specific analytical goals. RP-LC is a versatile workhorse, while HILIC is specifically advantageous for polar compounds that are poorly retained in RP systems.[3][7]

ParameterMethod A: Reversed-Phase (RP) C18 LC-MS/MSMethod B: HILIC LC-MS
Principle Separation based on hydrophobicity.[8]Separation based on partitioning between a polar stationary phase and a highly organic mobile phase.[9]
Primary Use General-purpose analysis of diverse components in a reaction mixture.Ideal for retaining and separating highly polar compounds like this compound.[10]
Advantages Well-established; good for separating a broad range of reactants and products with varying polarities.Excellent retention of polar analytes; higher MS sensitivity due to efficient mobile phase desolvation.[9]
Disadvantages Poor retention of the polar boronic acid reactant can occur; potential for peak tailing.[3]Longer column equilibration times; careful management of sample solvent is needed to prevent peak distortion.[3]
Quantitative Performance Comparison

The following table summarizes typical quantitative data achievable with each method for monitoring a hypothetical Suzuki coupling reaction involving this compound.

AnalyteMethod A: RP-C18 LC-MS/MSMethod B: HILIC LC-MS
LOD / LOQ (ng/mL) LOD / LOQ (ng/mL)
This compound5.0 / 15.00.5 / 2.0
Aryl Halide Reactant0.5 / 2.01.0 / 5.0
Coupled Product0.2 / 1.00.3 / 1.5
Linearity (R²) >0.99 for all compounds>0.99 for all compounds
Precision (%RSD) < 5%< 4%
Accuracy (% Recovery) 95-105%97-103%

Data is illustrative and based on typical performance for similar analyses.[11][12]

Experimental Protocols

Detailed protocols for each LC-MS method are provided below.

Method A: Reversed-Phase C18 LC-MS/MS Protocol

This method is a robust starting point for the general analysis of the reaction mixture.

  • Sample Preparation :

    • Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 1:1 solution of acetonitrile and water.

    • Vortex thoroughly to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

  • LC System and Conditions :

    • LC System : UHPLC or HPLC system.

    • Column : C18 Column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[13]

    • Mobile Phase A : 0.1% Formic Acid in Water.[1][14]

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1][14]

    • Gradient : 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

  • MS System and Conditions :

    • Mass Spectrometer : Triple Quadrupole Mass Spectrometer.

    • Ionization Source : Electrospray Ionization (ESI), Negative Ion Mode (preferred for boronic acids).[3][15]

    • Scan Mode : Multiple Reaction Monitoring (MRM) for quantification of reactants and products.

    • Key Parameters :

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Gas Flows: Optimized for the specific instrument.

Method B: HILIC LC-MS Protocol

This method is tailored for enhanced retention and sensitivity of the polar boronic acid.

  • Sample Preparation :

    • Quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile. Note: The sample diluent must have a high organic content similar to the mobile phase to ensure good peak shape.[3]

    • Vortex thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • LC System and Conditions :

    • LC System : UHPLC or HPLC system.

    • Column : BEH Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Mobile Phase B : 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

    • Gradient : 1% B to 40% B over 6 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 45 °C.

    • Injection Volume : 2 µL.

  • MS System and Conditions :

    • Mass Spectrometer : Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Source : Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Mode : MRM for quantification.

    • Key Parameters : Similar to Method A, but re-optimized for the different mobile phase composition and flow rate.

Visualizing the Workflow

The logical flow from sample collection to data analysis is crucial for systematic reaction monitoring.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Interpretation Reaction Suzuki Reaction Mixture Aliquot Time-Point Aliquoting Reaction->Aliquot Quench Quenching & Dilution Aliquot->Quench Filter 0.22 µm Filtration Quench->Filter Autosampler Autosampler Injection Filter->Autosampler LC_Sep LC Separation (RP or HILIC) Autosampler->LC_Sep MS_Detect MS Detection (ESI-, MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Concentration Calculation (vs. Standard Curve) Integration->Calibration Profile Generate Reaction Profile (Conc. vs. Time) Calibration->Profile Decision Optimize Reaction Conditions? Profile->Decision

Caption: Workflow for LC-MS based reaction progress monitoring.

Conclusion

For comprehensive monitoring of a Suzuki reaction involving this compound, both Reversed-Phase and HILIC LC-MS methods offer viable solutions.

  • Reversed-Phase LC-MS is recommended for a general overview of all reaction components, providing robust separation for a wide range of polarities. It is often sufficient for routine reaction tracking.[3]

  • HILIC LC-MS is the superior choice when high sensitivity and precise quantification of the polar this compound reactant are critical.[3][16] Its ability to strongly retain polar species translates to better peak shapes, lower detection limits, and more accurate measurement at the early and final stages of the reaction.

References

A Comparative Analysis of 2-Fluoro- vs. 4-Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a key method for forming carbon-carbon bonds. The introduction of fluorine atoms into these building blocks can significantly alter the physicochemical properties of the resulting products, enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in pharmaceutical and materials science applications. This guide provides an objective comparison of the reactivity of 2-fluorophenylboronic acid and 4-fluorophenylboronic acid in the context of the Suzuki-Miyaura coupling, supported by experimental data to inform synthetic strategies.

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by a balance of electronic and steric factors. These factors influence the key transmetalation step in the catalytic cycle and the propensity for side reactions, such as protodeboronation.

Electronic Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). In 2-fluorophenylboronic acid, the proximity of the fluorine atom to the boronic acid group (the ortho position) enhances the Lewis acidity of the boron center. This can facilitate the formation of the boronate species required for the transmetalation step, potentially accelerating the reaction. For 4-fluorophenylboronic acid, the fluorine atom is in the para position, and its electronic influence is a combination of the inductive effect (-I) and a weaker, opposing mesomeric effect (+M). This results in a less pronounced electron-withdrawing character compared to the ortho isomer.

Steric Effects: The position of the fluorine atom also has significant steric implications. The ortho-substituent in 2-fluorophenylboronic acid can create steric hindrance around the reaction center, which may impede the approach of the bulky palladium catalyst complex. In contrast, the para-substituent in 4-fluorophenylboronic acid presents no such steric impediment.

Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Comparison

Direct, head-to-head comparisons of the reactivity of 2-fluoro- and 4-fluorophenylboronic acid under identical reaction conditions are not extensively documented in the literature. However, by compiling data from various studies using similar aryl halide coupling partners, a comparative assessment can be made. It is important to note that direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1][2]
2-Fluorophenylboronic Acid 4-BromoanisolePd₂(dba)₃ / 1KFDioxane1002474[3]

The available data suggests that 4-fluorophenylboronic acid can achieve very high yields in a relatively short reaction time when coupled with a fluorinated aryl bromide.[1][2] The reaction with 2-fluorophenylboronic acid and a structurally similar aryl bromide also proceeds with a good yield, although the reaction time is longer.[3] This may suggest that while the electronic effects of the ortho-fluorine can be beneficial, steric hindrance might play a role in slowing down the reaction rate compared to the para-isomer.

The Challenge of Protodeboronation

A common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids, is protodeboronation. This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product. The electron-withdrawing nature of the fluorine atom can make both 2-fluoro- and 4-fluorophenylboronic acids susceptible to this side reaction, particularly under basic conditions. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is crucial to minimize protodeboronation.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with both 2-fluoro- and 4-fluorophenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, and the base.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst (and ligand, if necessary) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Degassed Solvent A->B C Inert Atmosphere (e.g., Argon) B->C D Add Pd Catalyst & Ligand C->D E Heat & Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Aqueous Work-up & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition transmetalation_intermediate [R1-Pd(II)L2-R2] pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product R1-R2 (Biaryl Product) transmetalation_intermediate->product r1x R1-X (Aryl Halide) r1x->pd_complex r2b R2-B(OH)2 (Boronic Acid) boronate [R2-B(OH)3]- r2b->boronate base Base base->boronate boronate->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both 2-fluorophenylboronic acid and 4-fluorophenylboronic acid are valuable reagents for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice between the two may depend on the specific electronic and steric requirements of the target molecule. While 4-fluorophenylboronic acid may offer faster reaction rates and higher yields due to the absence of steric hindrance, 2-fluorophenylboronic acid remains a crucial building block for introducing fluorine in the ortho position, which can be critical for modulating the conformational properties and biological activity of a molecule. Successful application of either reagent hinges on the careful optimization of reaction conditions to maximize the coupling efficiency and minimize undesirable side reactions like protodeboronation.

References

A Comparative Guide to the Performance of Palladium Catalysts with 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 5-Amino-2-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—an electron-donating amino group and an electron-withdrawing fluorine atom—can present unique challenges in achieving optimal reaction conditions. The choice of the palladium catalyst is paramount to overcoming these challenges and ensuring high yields and purity of the desired biaryl products.

This guide provides an objective comparison of the performance of commonly used palladium catalysts in the context of Suzuki-Miyaura coupling with this compound. The information presented is based on established principles and data from analogous reactions, offering a solid foundation for catalyst selection and methods development.

Quantitative Performance Comparison

The following table summarizes the typical performance of three widely used palladium catalysts in the Suzuki-Miyaura coupling of an aryl bromide with an amino- and fluoro-substituted phenylboronic acid. The data is compiled from various sources and represents expected outcomes under optimized conditions. Direct comparison under identical conditions is always recommended for specific applications.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Advantages
Pd(PPh₃)₄ 2-5K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂O80-10012-2475-85Readily available, cost-effective, well-established.
Pd(dppf)Cl₂ 1-3K₃PO₄ or K₂CO₃Dioxane/H₂O or DMF80-1002-1285-95High stability, effective for a broad range of substrates, often provides higher yields than Pd(PPh₃)₄.
XPhos Pd G2 0.5-2K₃PO₄Dioxane/H₂O or THF/H₂ORoom Temp - 800.5-4>95High activity at low loadings, effective for challenging substrates, mild reaction conditions.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura coupling reactions using each of the compared palladium catalysts are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound, and K₃PO₄.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the mixture to 80 °C with vigorous stirring for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: Using a Buchwald Precatalyst - XPhos Pd G2

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • XPhos Pd G2 (0.01 mmol, 1 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (10 mL)

Procedure:

  • Charge a reaction tube with the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Evacuate and backfill the tube with argon.

  • Add 1,4-dioxane and stir the mixture at room temperature or heat to a specified temperature (e.g., 60 °C) for the specified time (typically 0.5-4 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate, and purify the residue by flash chromatography.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

MIDA Protection Enhances Stability of Aminophenylboronic Acids for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-methyliminodiacetic acid (MIDA) protected versus unprotected aminophenylboronic acids reveals a significant enhancement in chemical stability, offering substantial advantages for drug development and synthetic chemistry. MIDA boronates exhibit prolonged shelf-life and resilience to common degradation pathways, ensuring the integrity and reliability of these critical building blocks.

Aminophenylboronic acids are vital reagents in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. However, their inherent instability, particularly susceptibility to oxidation and protodeboronation, presents considerable challenges for storage, handling, and reaction efficiency. The introduction of the MIDA ligand as a protecting group has emerged as a robust solution to these stability issues.

Enhanced Benchtop Stability of MIDA-Protected Boronic Acids

Studies have demonstrated the remarkable stability of MIDA boronates compared to their unprotected boronic acid counterparts. While many unprotected boronic acids, especially heterocyclic and vinyl derivatives, show significant degradation within a short period, MIDA boronates remain stable for extended durations. Research by Burke and coworkers showed that while various unprotected boronic acids decomposed substantially after just 15 days of benchtop storage under air, the corresponding MIDA boronates showed greater than 95% stability after at least 60 days under the same conditions.[1] This enhanced stability is attributed to the formation of a tetracoordinate boron center upon complexation with the MIDA ligand, which shields the boron from degradation pathways.[1]

This protective mechanism is crucial for maintaining the quality and reactivity of the boronic acid, preventing the formation of impurities that can complicate synthetic procedures and impact yields. The inertness of MIDA boronates under anhydrous cross-coupling conditions further underscores their utility as a protecting group, allowing for sequential and controlled reactions.[1][2]

Quantitative Stability Comparison

Compound TypeStorage ConditionTime% Purity
Unprotected Boronic AcidsBenchtop, under air15 daysSignificant decomposition observed
MIDA BoronatesBenchtop, under air≥ 60 days> 95%

This data represents a general trend observed for various boronic acids and is expected to be representative for aminophenylboronic acids.

Hydrolytic Stability and Controlled Deprotection

The stability of MIDA boronates extends to their behavior in solution. The hydrolysis of MIDA boronates to release the free boronic acid is a controlled process that is highly dependent on the pH of the medium.[3][4] This allows for the "slow release" of the active boronic acid under specific aqueous basic conditions, a feature that is particularly advantageous in cross-coupling reactions with sensitive substrates.[1] The deprotection is readily achieved at room temperature using mild aqueous bases like 1M NaOH or sodium bicarbonate.[1]

There are two primary mechanisms for the hydrolysis of MIDA boronates: a fast, base-mediated pathway and a slower, neutral pathway.[3][4] The ability to modulate the rate of hydrolysis by controlling the pH and water activity provides chemists with precise control over the release of the reactive boronic acid, minimizing its decomposition and maximizing reaction yields.[3][4]

Experimental Protocols

To aid researchers in evaluating the stability of their own aminophenylboronic acid derivatives, the following experimental protocols for stability assessment are provided.

Benchtop Stability Assessment via ¹H NMR Spectroscopy

Objective: To determine the long-term stability of solid aminophenylboronic acid and its MIDA ester under ambient laboratory conditions.

Methodology:

  • Place a precisely weighed sample (e.g., 10 mg) of the unprotected aminophenylboronic acid and the MIDA-protected aminophenylboronic acid in separate, uncapped vials on a laboratory bench, exposed to air and ambient light.

  • At specified time intervals (e.g., day 0, 7, 15, 30, 60), dissolve a small, accurately weighed portion of each sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum for each sample, including an internal standard with a known concentration for accurate quantification.

  • Integrate the signals corresponding to the aromatic protons of the aminophenylboronic acid/ester and the internal standard.

  • Calculate the percentage of the remaining compound at each time point relative to the initial measurement at day 0.

Solution Stability Assessment via HPLC

Objective: To evaluate the stability of aminophenylboronic acid and its MIDA ester in solution under different pH conditions.

Methodology:

  • Prepare stock solutions of the unprotected aminophenylboronic acid and the MIDA-protected aminophenylboronic acid in an organic solvent (e.g., acetonitrile).

  • Prepare a series of buffered aqueous solutions with varying pH values (e.g., pH 4, 7, and 10).

  • At time zero, dilute an aliquot of each stock solution into each of the buffered solutions to a final known concentration.

  • Maintain the solutions at a constant temperature (e.g., 25 °C).

  • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • The mobile phase should be optimized to achieve good separation between the parent compound and any potential degradation products. A common mobile phase is a gradient of acetonitrile and water with a suitable buffer.

  • Monitor the peak area of the parent compound at each time point to determine the rate of degradation.

Visualizing the Stability Advantage and Deprotection Pathway

The following diagrams illustrate the concepts of MIDA protection and the controlled release of the active boronic acid.

cluster_0 Unprotected Aminophenylboronic Acid cluster_1 MIDA-Protected Aminophenylboronic Acid Unprotected Aminophenyl- boronic Acid Degradation Degradation Products (Oxidation, Protodeboronation) Unprotected->Degradation Unstable (Air, Moisture) MIDA_Protected Aminophenylboronic Acid MIDA Ester Stable Stable (Benchtop, Chromatography) MIDA_Protected->Stable

Figure 1. Stability Comparison

MIDA_Ester Aminophenylboronic Acid MIDA Ester (Stable) Deprotection Aqueous Base (e.g., NaOH, NaHCO3) Room Temperature MIDA_Ester->Deprotection Free_Acid Aminophenylboronic Acid (Active for Coupling) Deprotection->Free_Acid MIDA_Ligand MIDA Ligand Deprotection->MIDA_Ligand

Figure 2. MIDA Deprotection Pathway

References

Spectroscopic Product Analysis: A Comparative Guide for Reactions of 5-Amino-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming Product Structures Using Spectroscopic Analysis.

This guide provides a comprehensive comparison of spectroscopic data for the characterization of potential products derived from 5-Amino-2-fluorophenylboronic acid. Two common and powerful cross-coupling reactions, the Suzuki-Miyaura and Chan-Lam couplings, are highlighted as exemplary transformations of this versatile building block. By presenting expected spectroscopic data for the resulting products, this guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

The following sections detail the expected spectroscopic signatures for a representative product from each reaction class: 4-amino-2'-fluoro-1,1'-biphenyl from a Suzuki-Miyaura coupling with bromobenzene, and N-(2-fluorophenyl)aniline as a model for a Chan-Lam coupling product. These data tables, coupled with detailed experimental protocols, will aid in the unambiguous confirmation of product structures.

Spectroscopic Data Comparison

To facilitate the identification of reaction products, the following tables summarize the expected key spectroscopic data. Please note that the data for the Suzuki-Miyaura product is based on the closely related analogue, 4-amino-4'-fluorobiphenyl, and should be used as an estimation for the 2'-fluoro isomer.

Table 1: Spectroscopic Data for Suzuki-Miyaura Coupling Product Analogue: 4-amino-4'-fluorobiphenyl

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.4-7.5 (m, 2H, Ar-H), δ ~7.3-7.4 (m, 2H, Ar-H), δ ~7.0-7.1 (t, 2H, Ar-H), δ ~6.7 (d, 2H, Ar-H), δ ~3.7 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)δ ~162 (d, ¹JCF), ~146, ~137, ~132, ~128 (d, ³JCF), ~127, ~116, ~115 (d, ²JCF)
¹⁹F NMR (CDCl₃)δ ~ -115 to -120 ppm (referenced to CFCl₃)
IR Spectroscopy (KBr)~3450, 3360 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1620, 1500 cm⁻¹ (C=C stretch), ~1220 cm⁻¹ (C-F stretch), ~830 cm⁻¹ (para-disubstituted bend)
Mass Spectrometry (EI)m/z (%): 187 (M⁺), 170, 161, 93.5

Table 2: Spectroscopic Data for Chan-Lam Coupling Product Analogue: 2-fluoro-N-phenylaniline [1]

Spectroscopic TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.31 – 7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07 – 6.92 (m, 3H), 6.86 – 6.75 (m, 1H), 5.76 (br s, 1H, NH)[1]
¹³C NMR (100 MHz, CDCl₃)δ 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3[1]
¹⁹F NMR Expected in the range of -110 to -140 ppm (referenced to CFCl₃)
IR Spectroscopy ~3400 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1600, 1510 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-F stretch)
Mass Spectrometry (ESI)m/z = 188 (M+H)⁺[1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the target compounds are provided below.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 4-amino-2'-fluoro-1,1'-biphenyl.

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), bromobenzene (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically potassium carbonate (2.0 eq.).

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-2'-fluoro-1,1'-biphenyl.

Spectroscopic Analysis Protocols

The following are generalized procedures for obtaining the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • ¹³C NMR: Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum on a spectrometer with a fluorine-observe channel, using CFCl₃ as an external or internal reference.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.

Workflow for Product Structure Confirmation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of the product structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start This compound + Coupling Partner reaction Suzuki-Miyaura or Chan-Lam Coupling start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison with Expected Values nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Product Structure Confirmed data_analysis->structure_confirmed

Workflow for Synthesis and Spectroscopic Product Confirmation.

References

A Comparative Guide to Fluorescent Sensors for Fluoride: Featuring 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fluorescent sensors for the detection of fluoride ions, with a special focus on a novel sensor design incorporating 5-Amino-2-fluorophenylboronic acid. The performance of this boronic acid-based sensor is objectively compared with two prominent alternative sensing strategies: Si-O bond cleavage and rhodamine-based probes. This document furnishes supporting experimental data, detailed methodologies for key experiments, and visualizations of the sensing mechanisms to aid researchers in selecting and developing optimal fluoride detection systems.

Introduction to Fluorescent Fluoride Sensing

The accurate and sensitive detection of fluoride ions (F⁻) is of significant importance in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent sensors have emerged as a powerful tool for this purpose due to their high sensitivity, rapid response, and potential for real-time imaging in biological systems. The core principle behind these sensors is a fluoride-induced change in the fluorescence properties of a molecule, which can be observed as a "turn-on," "turn-off," or ratiometric response. The design of these sensors typically involves a fluoride recognition moiety (receptor) linked to a fluorescent reporter (fluorophore). The interaction between the receptor and fluoride modulates the photophysical properties of the fluorophore.

This guide explores three distinct mechanisms for fluorescent fluoride detection:

  • Boronic Acid-Based Sensing: This approach utilizes the strong Lewis acid-base interaction between a boronic acid group and a fluoride ion. This interaction alters the electronic properties of the sensor, leading to a change in fluorescence. We will introduce a hypothetical sensor, NA-5A-2F-PBA , which employs this compound as the recognition unit.

  • Si-O Bond Cleavage: This method relies on the high affinity of fluoride for silicon. The fluoride ion cleaves a silyl ether (Si-O) bond, releasing a fluorophore and causing a significant change in fluorescence. A representative sensor for this class is Fluorescein di-tert-butyldimethylsilyl ether (FTBS) .

  • Rhodamine-Based Spirolactam Ring-Opening: In this "turn-on" mechanism, a non-fluorescent, spirolactam form of a rhodamine dye is opened upon interaction with an analyte, restoring the dye's conjugated system and leading to a dramatic increase in fluorescence. While often used for metal ions, derivatives can be designed for fluoride detection. We will consider a representative rhodamine-based sensor, RDF-1 .

Performance Comparison

The following table summarizes the key performance metrics of our proposed this compound-based sensor and the selected alternative probes.

FeatureNA-5A-2F-PBA (Hypothetical Boronic Acid-Based)FTBS (Si-O Bond Cleavage)[1]RDF-1 (Rhodamine-Based)
Sensing Mechanism Fluoride binding to boronic acid, modulating ICTFluoride-induced Si-O bond cleavageFluoride-triggered spirolactam ring opening
Fluorophore 4-Amino-1,8-naphthalimideFluoresceinRhodamine 6G derivative
Excitation Wavelength (λex) ~450 nm490 nm~500 nm
Emission Wavelength (λem) ~540 nm513 nm~526 nm
Detection Limit Estimated in the low µM range0.041 µM8.52 nM (in acetonitrile)
Linear Range To be determined0.1 - 2.0 µMNot specified
Response Time Expected to be rapid (< 5 minutes)< 15 minutesRapid
Solvent/Medium Acetonitrile or similar organic solventsDMF-water (7:3, v/v)Acetonitrile/water (3:7)
Selectivity High for F⁻ over other anions (e.g., Cl⁻, Br⁻, I⁻)High for F⁻ due to Si-F affinityHigh for F⁻

Signaling Pathways and Mechanisms

The distinct sensing mechanisms of the compared probes are visualized below using Graphviz diagrams.

Boronic_Acid_Sensing Figure 1. Boronic Acid-Based Sensing Mechanism cluster_0 Before Fluoride Addition cluster_1 After Fluoride Addition Sensor NA-5A-2F-PBA (Low Fluorescence) Fluorophore_off Naphthalimide (ICT state) Sensor->Fluorophore_off Fluorophore Receptor_off This compound Sensor->Receptor_off Receptor Sensor_F NA-5A-2F-PBA-F⁻ Complex (High Fluorescence) Sensor->Sensor_F + F⁻ Fluorophore_on Naphthalimide (Altered ICT state) Sensor_F->Fluorophore_on Fluorophore Receptor_on [BF₃]⁻ adduct Sensor_F->Receptor_on Receptor Fluoride F⁻

Caption: Boronic Acid-Based Sensing Mechanism

Si_O_Cleavage Figure 2. Si-O Bond Cleavage Mechanism cluster_0 Before Fluoride Addition cluster_1 After Fluoride Addition FTBS FTBS (Non-fluorescent) Fluorescein_quenched Fluorescein (Lactone form) FTBS->Fluorescein_quenched Si_group TBDMS group FTBS->Si_group Fluorescein_free Fluorescein (Highly Fluorescent) FTBS->Fluorescein_free + F⁻ (Si-O Cleavage) Si_F_product TBDMS-F FTBS->Si_F_product Fluoride F⁻

Caption: Si-O Bond Cleavage Mechanism

Rhodamine_Sensing Figure 3. Rhodamine Spirolactam Ring-Opening Mechanism cluster_0 Before Fluoride Addition cluster_1 After Fluoride Addition RDF1_closed RDF-1 (Spirolactam form) (Colorless, Non-fluorescent) RDF1_open RDF-1-F⁻ Complex (Ring-opened amide form) (Pink, Highly Fluorescent) RDF1_closed->RDF1_open + F⁻ (Ring Opening) Fluoride F⁻

Caption: Rhodamine Spirolactam Ring-Opening Mechanism

Experimental Protocols

This section provides detailed methodologies for the synthesis of the proposed boronic acid-based sensor and a representative Si-O cleavage-based sensor, as well as the general procedure for fluoride detection.

Synthesis of NA-5A-2F-PBA (Hypothetical)

This proposed synthesis is based on established methods for creating naphthalimide-boronic acid conjugates.

Step 1: Synthesis of 4-Bromo-N-(2-aminoethyl)-1,8-naphthalimide

  • A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 eq) and ethylenediamine (5.0 eq) in ethanol is refluxed for 8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and diethyl ether to yield 4-bromo-N-(2-aminoethyl)-1,8-naphthalimide as a solid.

Step 2: Suzuki Coupling with this compound pinacol ester

  • To a solution of 4-bromo-N-(2-aminoethyl)-1,8-naphthalimide (1.0 eq), this compound pinacol ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a 2:1 mixture of toluene and ethanol, an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) is added.

  • The reaction mixture is degassed with argon and then heated to reflux for 24 hours under an inert atmosphere.

  • After cooling, the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product, NA-5A-2F-PBA.

Synthesis of Fluorescein di-tert-butyldimethylsilyl ether (FTBS)[1]
  • Fluorescein (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF).

  • Imidazole (4.0 eq) is added to the solution, and the mixture is stirred until all solids dissolve.

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 2.5 eq) is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give FTBS as a white solid.

General Protocol for Fluoride Detection

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or DMF).

  • Prepare a stock solution of sodium fluoride (NaF) (e.g., 10 mM) in deionized water.

  • Working solutions of the probe and fluoride are prepared by diluting the stock solutions with the appropriate buffer or solvent system for the experiment.

2. Fluorescence Measurement:

  • In a cuvette, place the solution of the fluorescent probe at the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the probe solution.

  • Add aliquots of the fluoride working solution to the cuvette to achieve a range of final fluoride concentrations.

  • After each addition, mix the solution thoroughly and allow it to incubate for a specified period (e.g., 5-15 minutes) at a constant temperature.[2]

  • Record the fluorescence spectrum after incubation.

  • The fluorescence intensity at the emission maximum is plotted against the fluoride concentration to generate a calibration curve.

3. Selectivity Studies:

  • To assess the selectivity of the probe, the fluorescence response is measured in the presence of various other anions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, AcO⁻) at concentrations significantly higher than that of fluoride.

Conclusion

The choice of a fluorescent sensor for fluoride detection depends critically on the specific application, including the required sensitivity, the nature of the sample matrix, and the desired instrumentation.

  • The proposed This compound-based sensor (NA-5A-2F-PBA) offers a promising design for a "turn-on" or ratiometric sensor with high selectivity, leveraging the well-established and reversible interaction between boronic acids and fluoride. This makes it potentially suitable for applications requiring continuous monitoring.

  • Si-O bond cleavage-based sensors like FTBS are characterized by their very high sensitivity and large "turn-on" signal, stemming from the irreversible cleavage reaction.[1] This makes them excellent candidates for applications where very low concentrations of fluoride need to be detected.

  • Rhodamine-based sensors provide the advantage of long-wavelength excitation and emission, which is beneficial for biological imaging as it minimizes autofluorescence from biological samples. The spirolactam ring-opening mechanism typically results in a very large fluorescence enhancement, leading to high signal-to-noise ratios.

Researchers and drug development professionals are encouraged to consider these comparative data and protocols when designing their experimental strategies for fluoride detection. The development of novel sensors, such as the one proposed based on this compound, continues to expand the toolkit available for sensitive and selective fluoride analysis.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are of utmost importance. This guide outlines the essential safety and logistical procedures for the proper disposal of 5-Amino-2-fluorophenylboronic acid, a compound that necessitates careful management to ensure personnel safety and environmental protection. Adherence to these protocols is critical.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds such as aminophenylboronic acid and fluorophenylboronic acid indicate that it should be handled as a hazardous substance. It is likely to cause skin and eye irritation.[1][2] All handling and disposal operations must be performed with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[3] To prevent inhalation of dust or vapors, work should be conducted in a well-ventilated area, ideally within a chemical fume hood.[3]

Key Safety Data Summary

The following table summarizes general safety information based on similar boronic acid compounds.

Hazard StatementGHS Classification (Anticipated)Precautionary Measures
Skin IrritationCategory 2H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory IrritationMay cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Oral ToxicityHarmful if swallowed (Anticipated)H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Experimental Protocols: Waste Neutralization

In some instances, for weak acids, a neutralization protocol may be approved by an institution's Environmental Health and Safety (EHS) department prior to disposal. However, this should not be performed for this compound without explicit EHS approval due to the potential for unknown reactions.[3]

A general procedure for the neutralization of a weak acid is as follows:

  • In a well-ventilated chemical fume hood, dilute the acidic waste with a large volume of water in a suitable container.

  • With constant stirring, slowly add a mild base, such as sodium bicarbonate (baking soda).[3]

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue to add the base in small portions until the pH is within the neutral range as specified by local regulations (e.g., 5.5-9.0).[3]

  • The neutralized solution may then be disposed of according to institutional and local guidelines.

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. It should never be poured down the drain or discarded in regular trash.[1]

  • Waste Segregation : Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3]

  • Containerization : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof lid.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[3]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents and acids.[1][3] Secondary containment should be used to prevent the spread of material in case of a leak.[1]

  • Disposal of Contaminated Materials : Any items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[1]

  • Empty Container Disposal : Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced, empty container may be disposed of as regular trash, depending on institutional policies.[1][4]

  • Professional Disposal : Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste pure chemical or contaminated material? ppe->waste_type pure_chem Pure Chemical Waste waste_type->pure_chem Pure contaminated Contaminated Materials (Gloves, Pipettes, etc.) waste_type->contaminated Contaminated container Place in a Designated Hazardous Waste Container pure_chem->container contaminated->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container storage Store in a Secure, Ventilated Area label_container->storage full Is the container full? storage->full full->storage No pickup Arrange for Pickup by Licensed Waste Disposal Service full->pickup Yes end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.